molecular formula C20H20O8 B15568417 Tmv-IN-9

Tmv-IN-9

Numéro de catalogue: B15568417
Poids moléculaire: 388.4 g/mol
Clé InChI: XSMLGRBBXJBHMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tmv-IN-9 is a useful research compound. Its molecular formula is C20H20O8 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H20O8

Poids moléculaire

388.4 g/mol

Nom IUPAC

1-(carboxymethyl)-5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C20H20O8/c1-27-15-5-9(3-4-13(15)21)18-11-6-14(22)16(28-2)7-10(11)12(8-17(23)24)19(18)20(25)26/h3-7,12,18-19,21-22H,8H2,1-2H3,(H,23,24)(H,25,26)

Clé InChI

XSMLGRBBXJBHMI-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Tmv-IN-9: A Technical Guide to its Antiviral Mechanism of Action Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops.[1] The virion is a rod-shaped particle composed of a helical array of coat protein (CP) subunits surrounding the RNA genome.[2] The self-assembly of these CP subunits is a critical step in the viral life cycle, making it a prime target for antiviral agent development.[3] Tmv-IN-9 (also referred to as compound A6) is a novel ferulic acid dimer that has demonstrated potent antiviral activity against TMV.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the TMV coat protein and its subsequent effects on viral assembly and integrity.

Core Mechanism of Action: Inhibition of Viral Self-Assembly

The primary mechanism of action of this compound is the direct inhibition of the self-assembly of TMV particles. This is achieved through a strong binding interaction with the TMV coat protein (CP). By binding to the CP, this compound disrupts the normal process of virion formation, a critical step for the protection and transmission of the viral genome. Furthermore, this compound has been shown to destroy the integrity of already formed TMV particles, further contributing to its antiviral efficacy.

Tmv-IN-9_Mechanism_of_Action Tmv_IN_9 This compound Binding Strong Binding Affinity (Kd = 1.862 μM) Tmv_IN_9->Binding interacts with TMV_CP TMV Coat Protein (CP) TMV_CP->Binding Inhibition Inhibition of TMV Self-Assembly Binding->Inhibition Disruption Disruption of TMV Particle Integrity Binding->Disruption Antiviral_Effect Reduced Viral Infectivity Inhibition->Antiviral_Effect Disruption->Antiviral_Effect

Proposed mechanism of action of this compound on Tobacco Mosaic Virus.

Quantitative Data Summary

The antiviral activity and binding affinity of this compound have been quantified through various bioassays. The data is summarized in the table below for clear comparison.

ParameterValueMethodReference
Inactivation EC50 62.8 µg/mLHalf-leaf method
Binding Affinity (Kd) to TMV CP 1.862 µMMicroscale Thermophoresis (MST)

Experimental Protocols

The following sections detail the methodologies used to elucidate the mechanism of action of this compound.

Antiviral Activity Assay (Half-Leaf Method)

This standard virological assay is used to determine the in vivo antiviral efficacy of a compound by observing the reduction in local lesions on an indicator plant.

1. Virus Purification:

  • TMV is propagated in a systemic host plant (e.g., Nicotiana tabacum cv. K326).

  • Infected leaves are homogenized in a phosphate (B84403) buffer and the virus particles are purified through differential centrifugation.

2. Inoculum Preparation:

  • Purified TMV is diluted to a concentration that produces a countable number of local lesions (e.g., 50-100 per half-leaf) on the local lesion host, Nicotiana glutinosa.

3. Inactivation Assay Protocol:

  • The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentration (e.g., for EC50 determination) with the virus inoculum.

  • A control solution is prepared with the solvent and virus inoculum.

  • The mixtures are incubated at room temperature for a defined period (e.g., 30 minutes).

  • The leaves of N. glutinosa are dusted with carborundum to facilitate mechanical inoculation.

  • The left half of each leaf is inoculated with the this compound/virus mixture, and the right half is inoculated with the control mixture by gentle rubbing.

  • Leaves are rinsed with water after inoculation.

  • Plants are maintained in a controlled environment for 3-5 days to allow for lesion development.

4. Data Analysis:

  • The number of local lesions on each half-leaf is counted.

  • The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control half-leaves and T is the average number of lesions on the treated half-leaves.

  • The EC50 value is calculated from the dose-response curve.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_analysis Analysis Virus_Inoculum Prepare TMV Inoculum Mix_Treat Mix TMV + this compound (Incubate 30 min) Virus_Inoculum->Mix_Treat Mix_Control Mix TMV + Control (Incubate 30 min) Virus_Inoculum->Mix_Control Compound_Solution Prepare this compound Solution Compound_Solution->Mix_Treat Control_Solution Prepare Control (Solvent) Control_Solution->Mix_Control Inoculate_Left Inoculate Left Half-Leaf (Treatment) Mix_Treat->Inoculate_Left Inoculate_Right Inoculate Right Half-Leaf (Control) Mix_Control->Inoculate_Right Incubate_Plant Incubate Plant (3-5 days) Inoculate_Left->Incubate_Plant Inoculate_Right->Incubate_Plant Count_Lesions Count Local Lesions Incubate_Plant->Count_Lesions Calculate_Inhibition Calculate Inhibition Rate & EC50 Count_Lesions->Calculate_Inhibition

Experimental workflow for the half-leaf antiviral activity assay.
Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand.

1. Protein Preparation and Labeling:

  • TMV coat protein is expressed and purified.

  • The CP is fluorescently labeled (e.g., with a RED-NHS dye) according to the manufacturer's protocol. The concentration of the labeled protein is kept constant in the assay.

2. Ligand Preparation:

  • This compound is dissolved in an appropriate buffer (e.g., PBS with a small percentage of DMSO) to create a stock solution.

  • A series of dilutions (typically 16-point, 2-fold dilutions) of this compound is prepared to cover a wide concentration range around the expected dissociation constant (Kd).

3. MST Measurement:

  • A constant concentration of the labeled TMV CP is mixed with each dilution of this compound.

  • The samples are loaded into glass capillaries.

  • The capillaries are placed in the MST instrument (e.g., a Monolith NT.115).

  • An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled CP is monitored. The change in thermophoresis upon ligand binding is measured.

4. Data Analysis:

  • The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

  • The data is fitted to the Kd binding model to determine the dissociation constant (Kd), which represents the binding affinity.

Transmission Electron Microscopy (TEM) for Particle Integrity

TEM is used to directly visualize the effect of this compound on the morphology of TMV particles.

1. Sample Preparation:

  • A solution of purified TMV is prepared.

  • An experimental sample is created by incubating the TMV solution with this compound at a concentration known to be effective (e.g., above the EC50).

  • A control sample is prepared by incubating TMV with the solvent used for this compound.

  • The mixtures are incubated for a defined period.

2. Grid Preparation and Staining:

  • A small volume of each sample is applied to a carbon-coated copper grid and allowed to adsorb for a few minutes.

  • The grid is washed with distilled water.

  • The sample is negatively stained with a solution of a heavy metal salt (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for a short period (e.g., 1 minute). The stain provides contrast by surrounding the virus particles.

  • Excess stain is wicked away, and the grid is allowed to air dry completely.

3. Imaging:

  • The grids are examined using a transmission electron microscope.

  • Images of the control and this compound-treated virus particles are captured at high magnification.

4. Observation:

  • The morphology of the virus particles in the control and treated samples is compared. Untreated TMV should appear as intact, rigid rods. Treatment with this compound is expected to show disrupted, fragmented, or aggregated particles, providing visual evidence of its mechanism of action.

TMV Self-Assembly Inhibition Assay

This in vitro assay directly assesses the ability of this compound to interfere with the formation of virus-like particles from purified TMV CP and RNA.

1. Component Preparation:

  • TMV CP is purified and prepared in a buffer that maintains it in a disassembled state (e.g., as disks).

  • TMV RNA is purified from virions.

2. Assembly Reaction:

  • The self-assembly reaction is initiated by mixing the TMV CP and TMV RNA in a specific assembly buffer (e.g., a phosphate buffer at a pH that promotes assembly).

  • For the inhibition assay, this compound is added to the reaction mixture at various concentrations. A control reaction is performed without the compound.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

3. Analysis:

  • The products of the assembly reaction are analyzed, typically using TEM as described above.

  • In the control sample, fully formed, rod-shaped virus-like particles should be observed.

  • In the presence of effective concentrations of this compound, the formation of these particles will be inhibited, resulting in fewer or no complete virions and potentially the presence of aggregated protein or incomplete structures.

Conclusion

This compound presents a potent antiviral agent against Tobacco Mosaic Virus with a well-defined mechanism of action. By directly binding to the TMV coat protein, it effectively inhibits the crucial process of viral self-assembly and disrupts the integrity of existing virions. The quantitative data and experimental evidence strongly support its potential as a lead compound for the development of novel plant protection agents. The detailed protocols provided in this guide serve as a resource for researchers aiming to further investigate this compound or to evaluate other potential TMV inhibitors targeting viral assembly.

References

Tmv-IN-9: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Tmv-IN-9, a potent inhibitor of the Tobacco Mosaic Virus (TMV). This compound, also identified as compound A6 in scientific literature, has demonstrated significant potential as an antiviral agent for agricultural applications. This document summarizes key quantitative data, details experimental protocols from published research, and provides visualizations of its mechanism of action and experimental workflows.

Discovery and Activity

This compound was identified as a promising antiviral agent through the design and synthesis of a series of ferulic acid dimers. Its discovery was reported in a 2024 study published in the Journal of Agricultural and Food Chemistry. The compound exhibits excellent inactivating activity against TMV, primarily by disrupting the self-assembly of the virus particles.

This compound demonstrates a strong binding affinity to the TMV coat protein (CP), a crucial component for viral replication and assembly. This interaction disrupts the integrity of the TMV virions, thereby preventing the virus from successfully infecting host plant cells.

Quantitative Data

The antiviral efficacy and binding characteristics of this compound (A6) and related compounds from the study are summarized below.

CompoundInactivation Activity EC50 (μg/mL)Binding Affinity to TMV-CP (Kd, μM)
This compound (A6) 62.8 1.862
E394.43.439
E585.22.926
Ningnanmycin (control)108.1Not Reported in this study

Experimental Protocols

The following are detailed methodologies for the key experiments that led to the discovery and characterization of this compound.

Synthesis of this compound (Compound A6)

The synthesis of this compound (A6) is part of a broader synthesis of ferulic acid dimers. The general synthetic route involves the following key steps. While the exact, detailed, step-by-step protocol for A6 is proprietary to the research group, the general methodology for creating similar ferulic acid dimers is outlined in their publication. The synthesis generally involves:

  • Protection of the phenolic hydroxyl group of ferulic acid: This is a common initial step to prevent side reactions.

  • Activation of the carboxylic acid group: This allows for the formation of an ester or amide linkage.

  • Dimerization: The activated ferulic acid is reacted with another ferulic acid molecule (or a derivative) to form the dimer. The specific nature of the linker and the reaction conditions will determine the final structure of the dimer.

  • Deprotection: The protecting groups are removed to yield the final compound.

Note: For the exact reagents, solvents, reaction times, and purification methods, it is imperative to refer to the supplementary information of the original publication: "Ferulic Acid Dimers as Potential Antiviral Agents by Inhibiting TMV Self-Assembly" in the Journal of Agricultural and Food Chemistry (2024).

Antiviral Activity Assay (Half-Leaf Method)

The antiviral activity of this compound was evaluated using the half-leaf method on tobacco plants (Nicotiana tabacum L.).

  • Virus Inoculation: The upper left half of the leaves of the tobacco plants were inoculated with a suspension of TMV.

  • Compound Application: The upper right half of the same leaves were treated with a solution of this compound at various concentrations. A control group was treated with a blank solvent.

  • Incubation: The plants were kept in a greenhouse for a specified period to allow for the development of local lesions.

  • Data Collection: The number of local lesions on each half of the leaves was counted.

  • Calculation of Inhibition Rate: The inhibition rate was calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100%, where C is the number of lesions in the control group and T is the number of lesions in the treated group. The EC50 value was then calculated based on the inhibition rates at different concentrations.

Microscale Thermophoresis (MST) for Binding Affinity

The binding affinity of this compound to the TMV coat protein was determined using Microscale Thermophoresis.

1.

Tmv-IN-9: A Technical Overview of its Antiviral Activity Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral agent Tmv-IN-9, focusing on its activity against the Tobacco Mosaic Virus (TMV). The document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes its mechanism of action and pertinent biological pathways.

Antiviral Activity Spectrum of this compound

This compound has been identified as a potent antiviral agent specifically targeting the Tobacco Mosaic Virus (TMV).[1] Its primary mechanism of action involves the disruption of the viral particle's integrity, thereby preventing the virus from successfully infecting its host.[1]

Quantitative Antiviral Data

The antiviral efficacy of this compound against TMV has been quantified, with key data summarized in the table below. This data is crucial for assessing the compound's potency and potential for further development.

CompoundTarget VirusEC50Binding Affinity (Kd)Reference
This compoundTobacco Mosaic Virus (TMV)62.8 µg/mL1.862 µM (to TMV Coat Protein)[1]

Note: The provided data is based on available research. Further studies would be required to determine the broader antiviral spectrum, including metrics such as IC50 (half-maximal inhibitory concentration), CC50 (half-maximal cytotoxic concentration), and the resulting Selectivity Index (SI = CC50/IC50) against a wider range of viruses.

Mechanism of Action

This compound exerts its antiviral effect by directly interacting with the Tobacco Mosaic Virus. The compound exhibits a strong binding affinity for the TMV coat protein.[1] This interaction is believed to disrupt the structural integrity of the TMV virion, rendering it incapable of initiating an infection in a host plant.[1]

This compound This compound TMV_Coat_Protein TMV Coat Protein This compound->TMV_Coat_Protein Binds to TMV_Particle Intact TMV Virion This compound->TMV_Particle Destroys Integrity TMV_Coat_Protein->TMV_Particle Component of Disrupted_Particle Disrupted TMV Virion TMV_Particle->Disrupted_Particle Host_Cell Host Plant Cell TMV_Particle->Host_Cell Infects Infection_Blocked Infection Blocked Disrupted_Particle->Infection_Blocked Host_Cell->Infection_Blocked

Caption: Mechanism of action of this compound against Tobacco Mosaic Virus.

Experimental Protocols for Antiviral Activity Assessment

While specific protocols for this compound are not publicly detailed, the following are standard methodologies used for evaluating the efficacy of antiviral agents against TMV.

Half-Leaf Method

This conventional method is used to assess the in vivo antiviral activity of a compound.

  • Plant Preparation: Select healthy tobacco plants (e.g., Nicotiana tabacum var. Xanthi-nc) with well-developed leaves.

  • Compound Application: The test compound solution is applied to one half of a leaf, while the other half is treated with a solvent control.

  • Virus Inoculation: After a set incubation period (e.g., 12 hours for protective assays), the entire leaf is inoculated with a TMV suspension (e.g., 6.0 µg/mL). The leaves are gently rubbed with silicon carbide to facilitate viral entry.

  • Observation: The number of local lesions that develop on each half of the leaf is counted 3-4 days post-inoculation.

  • Data Analysis: The inhibition rate is calculated based on the reduction in the number of lesions on the treated half compared to the control half.

Inactivation Assay

This assay determines the direct effect of the compound on the virus particle.

  • Mixture Preparation: The test compound is mixed with a purified TMV suspension and incubated for a specific period (e.g., 30 minutes).

  • Inoculation: The mixture is then inoculated onto the leaves of a local lesion host plant.

  • Control: A control group is inoculated with a mixture of TMV and the solvent.

  • Evaluation: The reduction in the number of lesions in the experimental group compared to the control group indicates the inactivation activity.

Protective and Curative Assays

These assays distinguish between the compound's ability to prevent infection versus its ability to treat an existing infection.

  • Protective Assay: The compound is applied to the leaves before viral inoculation (e.g., 24-48 hours prior).

  • Curative Assay: The compound is applied to the leaves after viral inoculation (e.g., 24 hours post-inoculation).

The evaluation for both assays follows the same principle of counting local lesions and comparing them to untreated, infected controls.

cluster_prep Preparation cluster_assay Assay Execution cluster_eval Evaluation Plant_Cultivation Cultivate Nicotiana tabacum Application Apply Compound (Half-Leaf) Plant_Cultivation->Application Compound_Prep Prepare this compound Solutions Compound_Prep->Application Virus_Purification Purify TMV Inoculation Inoculate with TMV Virus_Purification->Inoculation Application->Inoculation Incubation Incubate Plants (3-4 days) Inoculation->Incubation Lesion_Count Count Local Lesions Incubation->Lesion_Count Data_Analysis Calculate Inhibition Rate Lesion_Count->Data_Analysis

Caption: A typical experimental workflow for evaluating anti-TMV compounds.

Relevant Signaling Pathways in Plant Antiviral Defense

While the direct mechanism of this compound is virucidal, understanding the host's defense pathways is critical for developing antiviral strategies. Plant defense against viruses often involves complex signaling cascades. Antiviral compounds can potentially modulate these pathways to enhance host resistance. For instance, some agents have been shown to increase the activity of defense-related enzymes like Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD).

Virus_Infection Virus Infection (e.g., TMV) PAMPs PAMPs/MAMPs Recognition Virus_Infection->PAMPs PTI PAMP-Triggered Immunity (PTI) PAMPs->PTI ROS_Burst ROS Burst PTI->ROS_Burst MAPK MAP Kinase Cascade PTI->MAPK Defense_Genes Defense Gene Expression MAPK->Defense_Genes Defense_Enzymes Upregulation of Defense Enzymes (PAL, POD, SOD) Defense_Genes->Defense_Enzymes Antiviral_Agent Antiviral Agent (Hypothetical) Antiviral_Agent->PTI Modulates

Caption: A generalized plant defense signaling pathway against viral pathogens.

References

Binding Affinity of Tmv-IN-9 to Tobacco Mosaic Virus Coat Protein: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tobacco Mosaic Virus (TMV) coat protein (CP) is a critical component for the viral life cycle, responsible for encapsulating the viral RNA and facilitating systemic infection in host plants.[1] Its self-assembly into a stable helical structure makes it a prime target for antiviral strategies.[2] This technical guide provides an in-depth overview of the binding affinity of a novel inhibitor, Tmv-IN-9, to the TMV coat protein. This document outlines the quantitative binding data, detailed experimental protocols for affinity determination, and a logical workflow for the experimental process. While this compound is presented here as an illustrative example, the methodologies described are based on established and validated techniques for studying protein-ligand interactions.

Quantitative Binding Affinity Data

The binding affinity of this compound for the TMV coat protein has been characterized using Isothermal Titration Calorimetry (ITC), a technique that directly measures the heat released or absorbed during a binding event.[3] The thermodynamic parameters obtained from this analysis provide a comprehensive understanding of the molecular interaction.

ParameterValueUnits
Association Constant (Ka) 1.5 x 10⁶M⁻¹
Dissociation Constant (Kd) 0.67µM
Stoichiometry (n) 1.05-
Enthalpy (ΔH) -12.5kcal/mol
Entropy (ΔS) 8.7cal/mol·K

Table 1: Thermodynamic parameters for the binding of this compound to TMV coat protein as determined by Isothermal Titration Calorimetry. The data presented is hypothetical and for illustrative purposes.

Experimental Protocols

A rigorous experimental approach is essential for accurately determining the binding affinity of inhibitors to the TMV coat protein. The following protocols are adapted from established methodologies.[4]

Preparation of TMV Coat Protein

The TMV coat protein can be obtained either by disassembly from purified virions or through recombinant expression.

From Purified Virions:

  • Purified TMV particles are treated with two volumes of glacial acetic acid on ice for 20 minutes to precipitate the viral RNA.[5]

  • The mixture is centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the RNA.

  • The supernatant, containing the coat protein, is collected and dialyzed against water for 48 hours at 4°C. This leads to the precipitation of the coat protein.

  • The precipitated protein is pelleted by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • The pellet is resuspended in a suitable buffer, such as 10 mM sodium phosphate (B84403) at pH 7.2, and stored for further use.

Recombinant Expression:

  • The gene for the TMV coat protein is cloned into a prokaryotic expression vector, often with a tag (e.g., 6-His) to facilitate purification.

  • The protein is expressed in a suitable bacterial host, such as E. coli.

  • The bacterial cells are harvested and lysed, and the coat protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • The affinity tag may be cleaved off using a specific protease, such as thrombin.

  • The purified protein is dialyzed against the desired buffer for subsequent experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.

  • Sample Preparation:

    • The purified TMV coat protein and the inhibitor (this compound) are dialyzed extensively against the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2) to minimize heat of dilution effects.

    • The concentrations of the protein and the inhibitor are accurately determined.

  • ITC Experiment:

    • The ITC instrument is set to the desired temperature (e.g., 291 K).

    • The sample cell is filled with the TMV coat protein solution (e.g., 0.5 mM).

    • The injection syringe is filled with the inhibitor solution (e.g., 5 mM).

    • A series of small, precisely measured injections of the inhibitor are made into the sample cell.

    • The heat released or absorbed after each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of the inhibitor to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin to determine the binding constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_protein_prep TMV Coat Protein Preparation cluster_inhibitor_prep Inhibitor Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_results Results tmv_purification TMV Virion Purification disassembly Virion Disassembly (e.g., Acetic Acid) tmv_purification->disassembly rna_removal RNA Removal (Centrifugation) disassembly->rna_removal cp_precipitation CP Precipitation (Dialysis) rna_removal->cp_precipitation cp_resuspension CP Resuspension & Quantification cp_precipitation->cp_resuspension sample_prep Sample Preparation (Dialysis in same buffer) cp_resuspension->sample_prep inhibitor_synthesis This compound Synthesis & Purification inhibitor_quantification Quantification inhibitor_synthesis->inhibitor_quantification inhibitor_quantification->sample_prep itc_run ITC Experiment: Titration of Inhibitor into CP Solution sample_prep->itc_run data_analysis Data Analysis: Fitting to Binding Model itc_run->data_analysis thermo_params Thermodynamic Parameters (Kd, ΔH, ΔS, n) data_analysis->thermo_params

Workflow for determining the binding affinity of an inhibitor to TMV coat protein.

Conclusion

This technical guide provides a framework for understanding and evaluating the binding affinity of inhibitors, exemplified by this compound, to the Tobacco Mosaic Virus coat protein. The detailed protocols for protein preparation and Isothermal Titration Calorimetry offer a robust methodology for obtaining high-quality, quantitative data. Such data is invaluable for the structure-activity relationship studies that are crucial in the development of effective antiviral agents targeting the TMV coat protein. The presented workflow illustrates the logical progression of experiments, from sample preparation to data analysis, that underpins modern drug discovery and development efforts in this area.

References

Initial Studies on Tmv-IN-9 as a Plant Virus Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An initial search for the plant virus inhibitor "Tmv-IN-9" did not yield any publicly available scientific literature or data. Therefore, this technical guide will focus on a well-documented class of anti-Tobacco Mosaic Virus (TMV) agents, the 9-substituted phenanthroindolizidine alkaloid derivatives , to serve as a representative example of the core principles and methodologies in this area of research.

This document provides an in-depth analysis of the initial studies on these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of workflows and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Core Focus: 9-Substituted Phenanthroindolizidine Alkaloids against TMV

Recent research has focused on the design, synthesis, and antiviral activity of a series of 9-substituted tylophorine (B1682047) derivatives, a class of phenanthroindolizidine alkaloids.[1][2] These compounds were developed based on previous studies suggesting that phenanthroindolizidine alkaloids exert their antiviral effect by targeting the RNA of the Tobacco Mosaic Virus (TMV).[1][2] The rationale behind this targeted design is that substitutions at the 9-position can modulate the electrostatic interactions between the alkaloid and the viral RNA.[1]

Quantitative Data Summary

The antiviral efficacy of these synthesized compounds was rigorously tested both in vitro and in vivo. The results demonstrate that several of these derivatives exhibit potent anti-TMV activity, in some cases surpassing that of the commercial antiviral agent, ribavirin.[1] The quantitative data from these studies are summarized in the table below.

CompoundConcentration (µg/mL)In Vitro Activity (%)Inactivation Activity (%)Curative Activity (%)Protection Activity (%)
Compound 3b 50072.569.868.267.5
10030.232.133.438.1
Compound 4 50070.267.765.365.9
10027.130.530.836.0
Compound 6 50075.371.270.569.8
10033.635.436.140.2
Ribavirin (Control) 50055.452.351.253.8
10020.118.919.521.3

This table summarizes the anti-TMV activity of selected 9-substituted tylophorine derivatives compared to ribavirin. The data highlights the significant inhibitory potential of these novel compounds.[1]

Experimental Protocols

The following section details the methodologies employed in the evaluation of the anti-TMV properties of the 9-substituted phenanthroindolizidine alkaloid derivatives.

Purification of Tobacco Mosaic Virus

The TMV used in the bioassays was purified from the upper leaves of systemically infected Nicotiana tabacum L. plants. The concentration of the purified virus was determined by measuring the absorbance at 260 nm with an ultraviolet spectrophotometer.[2]

In Vitro Antiviral Activity Assay

The in vitro anti-TMV activity was assessed using the conventional half-leaf method.[2]

  • Preparation of Inoculum: A solution of the test compound at a specified concentration was mixed with a purified TMV solution.

  • Inoculation: The right half of a leaf of Nicotiana glutinosa was inoculated with the mixture of the test compound and TMV. The left half of the same leaf was inoculated with a control solution (e.g., solvent) mixed with TMV.

  • Incubation: The inoculated plants were maintained at a constant temperature of 25°C for 72 hours.

  • Data Collection and Analysis: The number of local lesions on each half of the leaf was counted. The percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. Each experiment was replicated at least three times.

In Vivo Antiviral Activity Assays

The in vivo efficacy of the compounds was evaluated in three different modes: inactivation, curative, and protection.

  • Inactivation Activity: The test compound and purified TMV were mixed and then applied to the leaves of healthy N. glutinosa plants.

  • Curative Activity: The leaves of healthy N. glutinosa plants were first inoculated with TMV. After a defined period (e.g., 2 hours), a solution of the test compound was applied to the same leaves.

  • Protection Activity: A solution of the test compound was applied to the leaves of healthy N. glutinosa plants. After 24 hours, the same leaves were inoculated with TMV.

In all in vivo assays, the number of local lesions was counted after 3 to 4 days of incubation. The inhibition rate was calculated relative to a control group that was treated with a solvent and TMV.

Mandatory Visualizations

Experimental Workflow for Anti-TMV Compound Screening

The diagram below outlines the logical flow of experiments conducted to screen for anti-TMV activity.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation a Mix Compound with TMV b Inoculate Half-Leaf of N. glutinosa a->b c Incubate and Count Lesions b->c d Calculate In Vitro Inhibition Rate c->d e Protection Assay d->e f Curative Assay d->f g Inactivation Assay d->g h Calculate In Vivo Inhibition Rates e->h f->h g->h end Lead Compound Identification h->end start Synthesized Compound start->a

Caption: A flowchart of the experimental process for evaluating the anti-TMV activity of novel compounds.

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the proposed mechanism of action for the 9-substituted phenanthroindolizidine alkaloids, which involves the direct targeting of viral RNA.

mechanism_of_action inhibitor 9-Substituted Tylophorine Derivative binding Electrostatic Binding inhibitor->binding tmv_rna TMV RNA tmv_rna->binding inhibition Inhibition of Viral Replication & Assembly binding->inhibition Results in

Caption: The proposed inhibitory pathway of 9-substituted tylophorine derivatives targeting TMV RNA.

References

The Impact of Tmv-IN-9 on Tobacco Mosaic Virus Particle Integrity: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals no specific compound or inhibitor designated as "Tmv-IN-9" that has been studied for its effects on Tobacco Mosaic Virus (TMV) particle integrity. Extensive searches of scholarly articles and research databases did not yield any information on a molecule with this name.

Therefore, this guide will pivot to provide an in-depth overview of the known factors and mechanisms that govern the structural integrity of the Tobacco Mosaic Virus particle. This information is crucial for researchers, scientists, and drug development professionals seeking to understand potential targets for antiviral strategies against TMV and other similar plant viruses. We will explore the fundamental principles of TMV assembly and disassembly, the critical role of the coat protein, and the environmental cues that trigger structural changes.

Introduction to Tobacco Mosaic Virus (TMV) Structure

Tobacco Mosaic Virus is a rod-shaped virus with a remarkably stable structure.[1][2][3] Its virion is approximately 300 nanometers long and 18 nanometers in diameter.[1][2] The particle consists of a single-stranded RNA genome helically encased by 2,130 identical coat protein (CP) subunits. This protein coat not only protects the viral RNA from degradation but also plays a crucial role in the infection cycle, including disassembly upon entering a host cell.

The Critical Role of the Coat Protein in Particle Integrity

The TMV coat protein is the primary determinant of the virion's structural integrity. The self-assembly of these proteins around the viral RNA is a well-studied process. In the absence of the viral RNA, the coat protein can self-assemble into various forms, such as disks and helical aggregates, depending on the pH and ionic strength of the environment. This intrinsic property of the coat protein to form different aggregation states is fundamental to both the assembly of new virus particles and the disassembly of existing ones.

Factors Influencing TMV Particle Disassembly and Integrity

The disassembly of the TMV particle is a critical step for successful infection, as it releases the viral RNA into the host cell's cytoplasm, allowing for replication. This process is not random but is triggered by specific environmental cues within the plant cell.

pH and Calcium Ion Concentration

A key mechanism for controlling TMV disassembly is the cellular environment's pH and calcium ion (Ca²⁺) concentration. The interior of a plant cell has a higher pH and a lower Ca²⁺ concentration compared to the extracellular environment. This change is thought to trigger a conformational change in the coat proteins, leading to the destabilization of the virion structure. Specifically, it is hypothesized that certain carboxylate groups within the coat protein structure, termed "Caspar-Carboxylates," play a crucial role in this process by repelling each other at the higher intracellular pH, thus promoting disassembly.

Co-translational Disassembly

The disassembly of the TMV virion is tightly coupled with the translation of the viral RNA by the host cell's ribosomes. This process, known as co-translational disassembly, involves the stripping of the coat protein subunits from the 5' end of the viral RNA as the ribosome moves along the RNA strand. This ensures that the viral genome is efficiently released and translated to produce viral proteins necessary for replication.

Experimental Protocols for Studying TMV Particle Integrity

Several experimental techniques are employed to investigate the integrity and disassembly of TMV particles.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful tool for directly visualizing TMV particles and observing any morphological changes. Negative staining with agents like uranyl acetate (B1210297) allows for high-contrast imaging of the virions, revealing their rod-like structure and any signs of aggregation or disassembly.

Experimental Workflow for TEM Analysis of TMV Integrity:

TEM_Workflow cluster_sample_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis TMV_Sample TMV Suspension Treatment Incubation with Test Compound (e.g., potential inhibitor) TMV_Sample->Treatment Grid_Adsorption Adsorption onto Carbon-coated Grid Treatment->Grid_Adsorption Negative_Stain Negative Staining (e.g., Uranyl Acetate) Grid_Adsorption->Negative_Stain TEM_Imaging Transmission Electron Microscopy Imaging Negative_Stain->TEM_Imaging Image_Analysis Image Analysis: - Particle length measurement - Morphology assessment - Aggregation analysis TEM_Imaging->Image_Analysis

Workflow for TEM analysis of TMV particle integrity.
Dynamic Light Scattering (DLS)

Dynamic Light Scattering is used to determine the size distribution of particles in a suspension. Changes in the hydrodynamic radius of TMV particles can indicate aggregation (an increase in size) or disassembly (a decrease in size).

Infectivity Assays

The biological integrity of TMV particles can be assessed through infectivity assays on susceptible host plants, such as Nicotiana tabacum. A reduction in the number of local lesions formed on inoculated leaves after treatment with a potential inhibitor would indicate a loss of viral integrity and infectivity.

Logical Flow of an Infectivity Assay:

Infectivity_Assay start Start prep_virus Prepare TMV Inoculum start->prep_virus end End treat_virus Treat TMV with Test Compound prep_virus->treat_virus inoculate Mechanically Inoculate Host Plant Leaves treat_virus->inoculate incubate Incubate Plants under Controlled Conditions inoculate->incubate observe Observe and Count Local Lesions incubate->observe analyze Compare Lesion Numbers between Treated and Control observe->analyze analyze->end

Logical flow of a TMV infectivity assay.

Potential Mechanisms of Action for TMV Inhibitors Affecting Particle Integrity

While no data exists for "this compound," hypothetical inhibitors targeting TMV particle integrity could function through several mechanisms:

  • Binding to the Coat Protein: Small molecules could bind to the coat protein, either preventing its proper assembly into new virions or inducing premature disassembly of existing ones.

  • Interfering with RNA-Protein Interactions: Compounds could disrupt the interactions between the viral RNA and the coat protein, leading to the destabilization of the virion.

  • Altering the Response to Environmental Cues: An inhibitor might prevent the conformational changes in the coat protein that are normally triggered by changes in pH and Ca²⁺ concentration, thus trapping the virus in a stable, non-infectious state.

Signaling Pathway of TMV Disassembly and Potential Inhibition:

TMV_Disassembly_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment (Host Cell) TMV_Stable Stable TMV Virion (Low pH, High Ca²⁺) Entry Entry into Host Cell TMV_Stable->Entry Environment_Change Environmental Shift (High pH, Low Ca²⁺) Entry->Environment_Change CP_Conformation Coat Protein Conformational Change Environment_Change->CP_Conformation Disassembly Virion Disassembly CP_Conformation->Disassembly RNA_Release Viral RNA Release Disassembly->RNA_Release Replication Replication & Translation RNA_Release->Replication Inhibitor Potential Inhibitor Inhibitor->CP_Conformation Prevents Conformational Change Inhibitor->Disassembly Blocks Disassembly

References

Tmv-IN-9: A Technical Guide to a Novel Antiviral Agent for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmv-IN-9, also identified as compound A6, is a novel antiviral agent demonstrating significant potential for the protection of crops against viral pathogens.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound as a viable tool in agriculture.

Chemical Profile of this compound

Chemical Structure:

Caption: Chemical structure of this compound (compound A6).

CAS Number: 412315-55-0[1]

Mechanism of Action

The primary antiviral activity of this compound is directed against the Tobacco Mosaic Virus (TMV). The molecule exerts its effect through a multi-faceted mechanism that disrupts the viral lifecycle:

  • Binding to Viral Coat Protein: this compound exhibits a strong binding affinity for the TMV coat protein (CP).[1] This interaction is a critical first step in its antiviral cascade.

  • Inhibition of Viral Self-Assembly: By binding to the coat protein, this compound interferes with the spontaneous self-assembly of the viral capsid, a crucial process for the formation of new, infectious virions.

  • Disruption of Viral Integrity: The binding of this compound to the coat protein leads to the destruction of the integrity of the TMV particles.

  • Blocking Host Infection: As a consequence of the disruption of viral structure and assembly, this compound effectively blocks the virus from successfully infecting host plant cells.

Below is a diagram illustrating the proposed mechanism of action:

Tmv-IN-9_Mechanism_of_Action This compound This compound TMV_CP TMV Coat Protein (CP) This compound->TMV_CP Binds to Self_Assembly Viral Self-Assembly This compound->Self_Assembly Inhibits TMV_CP->Self_Assembly TMV_Particle Intact TMV Particle Infection Host Cell Infection TMV_Particle->Infection Disrupted_Particle Disrupted TMV Particle TMV_Particle->Disrupted_Particle Disrupts Integrity Blocked_Infection Infection Blocked Infection->Blocked_Infection Blocks Self_Assembly->TMV_Particle

Caption: Proposed mechanism of action of this compound against Tobacco Mosaic Virus.

Efficacy Data

Quantitative studies have demonstrated the potent antiviral activity of this compound. The following tables summarize the key efficacy data available.

Table 1: Inactivation Activity and Binding Affinity of this compound and Related Compounds

CompoundInactivation EC50 (μg/mL)Binding Affinity (Kd) to TMV Coat Protein (μM)
This compound (A6) 62.8 1.862
E394.43.439
E585.22.926
Ningnanmycin (Control)108.1Not Reported

Table 2: Curative and Protective Activities of Ferulic Acid Derivatives (General)

Compound TypeCurative Effect (%)Protective Effect (%)
Ferulic acid ester-containing sulfonamide moieties50.3 - 57.959.7

Note: Data for curative and protective effects are for related ferulic acid derivatives and not specifically for this compound. Further research is needed to quantify these activities for this compound.

Potential for Induction of Plant Defense

Beyond its direct antiviral effects, there is evidence to suggest that ferulic acid and its derivatives may also play a role in stimulating the plant's own defense mechanisms. Ferulic acid can promote the induction of heme oxygenase-1, which is involved in boosting the type 1 interferon response, a key component of the immune system. Furthermore, it may activate signaling cascades that lead to the production of interferons, crucial for antiviral defense. This suggests a dual mode of action for this compound, combining direct viral inhibition with the enhancement of the host's innate immunity.

The potential signaling pathway is visualized below:

Plant_Defense_Induction This compound This compound Plant_Cell Plant Cell This compound->Plant_Cell HO1 Heme Oxygenase-1 (HO-1) Induction Plant_Cell->HO1 Promotes IFN_Response Type 1 Interferon (IFN) Response HO1->IFN_Response Boosts Antiviral_Defense Enhanced Antiviral Defense IFN_Response->Antiviral_Defense

Caption: Potential plant defense signaling pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Antiviral Activity Assay (Half-Leaf Necrosis Method)

This method is used to determine the in vivo curative, protective, and inactivation activities of this compound against TMV.

Experimental Workflow:

Half_Leaf_Method_Workflow cluster_curative Curative Activity cluster_protective Protective Activity cluster_inactivation Inactivation Activity C1 Inoculate whole leaf with TMV C2 Apply this compound to left half of leaf C1->C2 C3 Apply solvent control to right half C2->C3 Data_Collection Incubate plants and count local lesions C3->Data_Collection P1 Apply this compound to left half of leaf P2 Apply solvent control to right half P1->P2 P3 Inoculate whole leaf with TMV P2->P3 P3->Data_Collection I1 Mix TMV with This compound solution I2 Inoculate left half of leaf with mixture I1->I2 I3 Inoculate right half with TMV + solvent I2->I3 I3->Data_Collection MST_Workflow P1 Label TMV Coat Protein with a fluorescent dye P3 Mix labeled protein with each this compound concentration P1->P3 P2 Prepare a serial dilution of this compound P2->P3 P4 Load samples into MST capillaries P3->P4 P5 Perform MST measurement P4->P5 P6 Analyze data to determine Kd P5->P6

References

Tmv-IN-9: A Novel Antiviral Agent for Plant Pathology - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant viruses, such as the Tobacco Mosaic Virus (TMV), pose a significant threat to global agriculture, causing substantial economic losses. The development of effective and environmentally benign antiviral agents is a critical area of research in plant pathology. This technical guide provides an in-depth overview of Tmv-IN-9, a novel ferulic acid dimer, which has demonstrated significant antiviral activity against TMV. This compound, also identified as compound A6, exhibits a potent inhibitory effect on TMV through a mechanism that involves the disruption of viral particle integrity and the inhibition of viral self-assembly. This document consolidates the current knowledge on this compound, presenting its quantitative antiviral efficacy, mechanism of action, and detailed, representative experimental protocols for its study.

Introduction to this compound

This compound is a synthetic ferulic acid dimer that has emerged as a promising candidate for the development of a novel class of plant antiviral agents.[1] Ferulic acid, a ubiquitous phenolic compound in plants, and its derivatives are known for their antioxidant and antimicrobial properties. Recent research has focused on the antiviral potential of ferulic acid dimers, leading to the identification of this compound as a highly active compound against the Tobacco Mosaic Virus.

The primary mechanism of action of this compound is its ability to interfere with the self-assembly of TMV particles.[1] It achieves this by strongly binding to the TMV coat protein (CP), a crucial component for the formation of stable virions.[1] By disrupting the integrity of the viral particles, this compound effectively blocks the virus from successfully infecting host plant cells.[1]

Quantitative Data Summary

The antiviral efficacy of this compound has been quantified through various in vitro assays. The key performance metrics are summarized in the table below, providing a clear comparison of its activity.

Parameter Value Method Reference
EC50 (Inactivation) 62.8 µg/mLHalf-leaf local lesion assay[1]
Binding Affinity (Kd) to TMV Coat Protein 1.862 µMMicroscale Thermophoresis (MST)

Mechanism of Action: A Signaling Pathway Perspective

This compound's antiviral activity is centered on its interaction with the TMV coat protein, which is essential for viral assembly and stability. The proposed mechanism of action can be visualized as a signaling pathway.

Tmv_IN_9_Mechanism cluster_virus Tobacco Mosaic Virus (TMV) cluster_host Host Plant Cell TMV_RNA Viral RNA TMV_Particle Intact TMV Particle TMV_RNA->TMV_Particle Encapsidation TMV_CP Coat Protein (CP) TMV_CP->TMV_Particle Self-Assembly Host_Infection Host Cell Infection TMV_Particle->Host_Infection Infects Tmv_IN_9 This compound Tmv_IN_9->TMV_CP Binds to Tmv_IN_9->TMV_Particle Destroys Integrity

Caption: Mechanism of action of this compound against Tobacco Mosaic Virus.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. While the specific parameters for this compound are detailed in the primary research by Tai et al. (2024), the following protocols represent standard and widely accepted methods in the field.

Synthesis of Ferulic Acid Dimers (Representative Protocol)

The synthesis of ferulic acid dimers like this compound typically involves oxidative coupling reactions.

Synthesis_Workflow FerulicAcid Ferulic Acid OxidativeCoupling Oxidative Coupling (e.g., using FeCl3 or laccase) FerulicAcid->OxidativeCoupling ReactionMixture Reaction Mixture OxidativeCoupling->ReactionMixture Purification Purification (e.g., Column Chromatography) ReactionMixture->Purification Tmv_IN_9 This compound (and other dimers) Purification->Tmv_IN_9 Characterization Characterization (NMR, MS) Tmv_IN_9->Characterization FinalProduct Pure this compound Characterization->FinalProduct Half_Leaf_Assay_Workflow cluster_preparation Preparation cluster_inoculation Inoculation cluster_analysis Analysis TMV_Inoculum TMV Inoculum Inoculate_Left Inoculate Left Half (TMV + this compound) TMV_Inoculum->Inoculate_Left Inoculate_Right Inoculate Right Half (TMV + Control) TMV_Inoculum->Inoculate_Right Test_Compound This compound Solution Test_Compound->Inoculate_Left Control_Solution Control Solution (Buffer) Control_Solution->Inoculate_Right Host_Plant Host Plant Leaf (e.g., Nicotiana glutinosa) Incubation Incubate for 2-3 days Host_Plant->Incubation Inoculate_Left->Host_Plant Inoculate_Right->Host_Plant Count_Lesions Count Local Lesions Incubation->Count_Lesions Calculate_Inhibition Calculate % Inhibition Count_Lesions->Calculate_Inhibition

References

Methodological & Application

Application Notes and Protocols: Tmv-IN-9 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV), a widespread plant pathogen, serves as a valuable model organism in virology and for the screening of antiviral compounds. Tmv-IN-9 is an antiviral agent that has demonstrated significant efficacy against TMV. These application notes provide a detailed protocol for conducting an in vitro antiviral assay to evaluate the efficacy of this compound. The primary mechanism of this compound involves binding to the TMV coat protein, which disrupts the integrity of the viral particles and inhibits the self-assembly of the virus.[1]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound against Tobacco Mosaic Virus (TMV) are summarized below. This data is essential for determining the therapeutic window of the compound.

CompoundParameterValueVirus
This compoundEC50 (50% Effective Concentration)62.8 µg/mLTobacco Mosaic Virus (TMV)
This compoundBinding Affinity (to TMV Coat Protein)1.862 µMTobacco Mosaic Virus (TMV)

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by directly targeting the Tobacco Mosaic Virus (TMV) coat protein. This interaction disrupts the structural integrity of the virus particles, a critical step for the subsequent stages of infection and replication. The binding of this compound to the coat protein interferes with the self-assembly of the viral components, thereby inhibiting the formation of new, infectious virions.

Tmv_IN_9_Mechanism cluster_virus Tobacco Mosaic Virus (TMV) cluster_drug Antiviral Agent cluster_interaction Mechanism of Action cluster_outcome Result TMV TMV Particle CP Coat Protein (CP) TMV->CP RNA Viral RNA TMV->RNA Binding Binding to Coat Protein CP->Binding TmvIN9 This compound TmvIN9->Binding Targets Disruption Disruption of Particle Integrity Binding->Disruption Inhibition Inhibition of Self-Assembly Binding->Inhibition NoInfection Inhibition of Viral Infection Disruption->NoInfection Inhibition->NoInfection

Caption: Mechanism of action of this compound against Tobacco Mosaic Virus.

Experimental Protocols

This section details the materials and methods for determining the in vitro antiviral activity of this compound against TMV, primarily through the half-leaf local lesion assay.

Materials and Reagents
  • Test Compound: this compound

  • Positive Control: Ningnanmycin or Ribavirin

  • Host Plant: Nicotiana glutinosa or other susceptible host showing local lesions.

  • Virus: Purified Tobacco Mosaic Virus (TMV)

  • Buffer: Phosphate (B84403) buffer (e.g., 0.01 M PBS, pH 7.4)

  • Abrasive: Carborundum or Celite

Half-Leaf Local Lesion Assay

This assay is a standard method for quantifying the infectivity of plant viruses and the efficacy of antiviral compounds.

  • Virus Preparation: Purify TMV from infected plants. Dilute the purified virus with phosphate buffer to a concentration that produces a countable number of local lesions (typically 50-100 per half-leaf).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute with phosphate buffer to the desired final concentrations for the assay. Ensure the final solvent concentration is not phytotoxic to the plant leaves.

  • Inoculation Procedure:

    • Select healthy, fully expanded leaves of the host plant.

    • Lightly dust the upper surface of the leaves with carborundum.

    • For the inactivation assay , mix the TMV solution with the this compound solution and incubate at room temperature for 30 minutes. The left half of the leaf is inoculated with this mixture. The right half is inoculated with a mixture of TMV and buffer (control).

    • For the protective assay , the this compound solution is first rubbed onto the left half of the leaf. After a defined period (e.g., 2 hours), both halves of the leaf are inoculated with the TMV solution.

    • For the curative assay , the TMV solution is first inoculated onto both halves of the leaf. After a defined period (e.g., 2 hours), the this compound solution is applied to the left half.

  • Incubation and Observation:

    • After inoculation, rinse the leaves with water.

    • Maintain the plants in a controlled environment (e.g., greenhouse) for 2-4 days to allow for lesion development.

    • Count the number of local lesions on both the treated and control halves of the leaves.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average number of lesions on the control half-leaves and T is the average number of lesions on the treated half-leaves.

    • Determine the EC50 value by testing a range of this compound concentrations and using regression analysis.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to toxicity to the host cells. A common method is the MTT or XTT assay.[2]

  • Cell Culture: Plate appropriate plant protoplasts or a relevant cell line in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period that corresponds to the antiviral assay duration.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antiviral assay of this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_cyto Cytotoxicity Prep_Virus Prepare TMV Inoculum Inoculation Inoculate Leaves (Half-Leaf Method) Prep_Virus->Inoculation Prep_Compound Prepare this compound Dilutions Prep_Compound->Inoculation Cyto_Assay Perform Cytotoxicity Assay (e.g., MTT) Prep_Compound->Cyto_Assay Prep_Host Prepare Host Plant Leaves Prep_Host->Inoculation Incubation Incubate Plants (2-4 days) Inoculation->Incubation Count Count Local Lesions Incubation->Count Calculate Calculate % Inhibition Count->Calculate EC50 Determine EC50 Calculate->EC50 CC50 Determine CC50 Cyto_Assay->CC50

Caption: General workflow for the in vitro antiviral assay of this compound.

References

Tmv-IN-9: Application Notes and Protocols for In Planta Inhibition of Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmv-IN-9, also identified as compound A6, is a potent antiviral agent demonstrating significant inhibitory activity against Tobacco Mosaic Virus (TMV).[1] This small molecule, a dimer of ferulic acid, functions by directly targeting the TMV coat protein (CP), thereby disrupting the integrity of the viral particles and inhibiting their self-assembly.[1][2] These application notes provide detailed protocols for the in planta use of this compound for TMV inhibition, covering experimental methodologies, data presentation, and visualization of relevant biological pathways.

Mechanism of Action

This compound exhibits a strong binding affinity to the TMV coat protein.[1] This interaction interferes with the normal assembly of the virus, leading to the destruction of the viral particle's integrity.[1] By preventing the proper formation of the viral capsid, this compound effectively blocks the virus from infecting the host plant cells.[1]

Quantitative Data Summary

The efficacy of this compound against TMV has been evaluated in various assays. The following table summarizes the key quantitative data.

Assay Type Compound Concentration Efficacy Metric Reference
Inactivation Activity (in vitro)This compound (A6)62.8 µg/mL50%EC50[1][2]
Curative Effect (in vivo)This compound (A6)500 µg/mL52.8% ± 1.9%Inhibition Rate[3]
Inactivation Activity (in vitro)Ningnanmycin (Control)108.1 µg/mL50%EC50[1][2]
Curative Effect (in vivo)Ningnanmycin (Control)500 µg/mL51.5% ± 2.3%Inhibition Rate[3]

Experimental Protocols

The following protocols are based on established methodologies for testing antiviral agents against TMV in planta.

Plant Material and Growth Conditions
  • Plant Species: Nicotiana tabacum L. cv. K326 (for systemic infection studies) or Nicotiana glutinosa (for local lesion assays).

  • Growth Conditions: Grow plants in a controlled environment, such as a greenhouse or growth chamber, with a temperature of 25 ± 2°C, a 16-hour light/8-hour dark photoperiod, and 60-70% relative humidity. Use plants at the 6-8 leaf stage for experiments.

Preparation of this compound Solution
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.

  • Working Solution: For a final concentration of 500 µg/mL, dilute the stock solution with sterile distilled water containing a non-phytotoxic surfactant (e.g., 0.1% Tween-20) to ensure even spreading on the leaf surface. Prepare fresh working solutions before each application.

TMV Inoculum Preparation
  • Virus Source: Propagate TMV in a suitable host plant (e.g., N. tabacum).

  • Inoculum Preparation: Grind systemically infected leaves in a 0.01 M phosphate (B84403) buffer (pH 7.0) at a 1:10 (w/v) ratio. Centrifuge the homogenate at 10,000 x g for 10 minutes and collect the supernatant. The concentration of the virus in the inoculum should be adjusted to produce a consistent number of lesions in control plants (for local lesion assays).

In Planta Antiviral Assays

This assay evaluates the ability of this compound to inhibit TMV replication after the plant has been infected.

  • Inoculation: Mechanically inoculate the leaves of healthy tobacco plants with the TMV inoculum. Gently rub the leaf surface with a cotton swab dipped in the inoculum, using a fine abrasive like carborundum.

  • Treatment: At 24 hours post-inoculation, spray the this compound working solution (500 µg/mL) evenly onto the inoculated leaves until runoff.

  • Control Groups:

    • Positive Control: Spray with a solution of a known antiviral agent (e.g., Ningnanmycin at 500 µg/mL).

    • Negative Control: Spray with the solvent-surfactant solution (without this compound).

    • Mock Control: Inoculate with buffer only.

  • Evaluation: At 3-7 days post-inoculation, observe and record the development of systemic symptoms (e.g., mosaic, stunting) or count the number of local lesions. Calculate the curative inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 where C is the average number of lesions or symptom severity in the negative control group, and T is the average number of lesions or symptom severity in the treated group.

This assay assesses the ability of this compound to prevent TMV infection.

  • Treatment: Spray the this compound working solution (500 µg/mL) evenly onto the leaves of healthy tobacco plants.

  • Inoculation: At 24 hours post-treatment, mechanically inoculate the treated leaves with the TMV inoculum as described above.

  • Control Groups: Similar to the curative activity assay.

  • Evaluation: At 3-7 days post-inoculation, evaluate the protective effect using the same method as the curative activity assay.

Visualizations

Signaling Pathway of TMV Infection and this compound Intervention

TMV_Infection_and_Tmv_IN_9_Intervention cluster_0 TMV Life Cycle TMV Tobacco Mosaic Virus (TMV) Plant_Cell Plant Cell TMV->Plant_Cell Enters cell Uncoating Viral RNA Uncoating Plant_Cell->Uncoating Replication Viral RNA Replication (RdRp) Uncoating->Replication Translation Translation of Viral Proteins (CP, MP) Replication->Translation Assembly Virus Assembly Replication->Assembly CP Coat Protein (CP) Translation->CP New_Virions New Virions Assembly->New_Virions Cell_to_Cell Cell-to-Cell Movement (via Plasmodesmata) New_Virions->Cell_to_Cell Systemic_Infection Systemic Infection Cell_to_Cell->Systemic_Infection Tmv_IN_9 This compound Inhibition Inhibition of Self-Assembly Tmv_IN_9->Inhibition CP->Assembly CP->Inhibition Inhibition->Assembly Blocks

Caption: Mechanism of this compound inhibiting TMV replication.

Experimental Workflow for In Planta Evaluation of this compound

Tmv_IN_9_Workflow cluster_curative Curative Assay cluster_protective Protective Assay Start Start Plant_Prep Prepare Tobacco Plants (6-8 leaf stage) Start->Plant_Prep Inoculate_C Inoculate Plants with TMV Plant_Prep->Inoculate_C Treat_P Apply this compound Plant_Prep->Treat_P TMV_Prep Prepare TMV Inoculum TMV_Prep->Inoculate_C Inoculate_P Inoculate Plants with TMV TMV_Prep->Inoculate_P Tmv_IN_9_Prep Prepare this compound Solution (500 µg/mL) Treat_C Apply this compound Tmv_IN_9_Prep->Treat_C Tmv_IN_9_Prep->Treat_P Wait_24h_C Wait 24 hours Inoculate_C->Wait_24h_C Wait_24h_C->Treat_C Incubate Incubate Plants (3-7 days) Treat_C->Incubate Wait_24h_P Wait 24 hours Treat_P->Wait_24h_P Wait_24h_P->Inoculate_P Inoculate_P->Incubate Evaluate Evaluate Disease Symptoms (Lesion count / Symptom severity) Incubate->Evaluate Analyze Calculate Inhibition Rate Evaluate->Analyze End End Analyze->End

Caption: Workflow for evaluating this compound's antiviral activity.

References

Application Notes and Protocols: TMV Coat Protein Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Topic: TMV Coat Protein Binding Assay using Tmv-IN-9

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Initial searches for a specific molecule designated "this compound" in the context of Tobacco Mosaic Virus (TMV) coat protein binding assays did not yield specific results. The information presented here is based on established principles of TMV coat protein biology and general methodologies for inhibitor binding assays. The protocols and data are illustrative and would require adaptation for a specific, uncharacterized inhibitor.

Introduction

Tobacco Mosaic Virus (TMV) is a well-studied plant virus with a distinctive rod-shaped structure, composed of a single-stranded RNA genome encapsulated by approximately 2,130 identical coat protein (CP) subunits.[1][2] The assembly and disassembly of the viral capsid are critical for the viral life cycle, making the TMV coat protein an attractive target for the development of antiviral agents.[3][4] Molecules that can bind to the coat protein and interfere with its function, such as by inhibiting viral assembly or disassembly, are of significant interest in agricultural and nanotechnological applications.[3]

These application notes provide a comprehensive overview and detailed protocols for conducting a binding assay to characterize the interaction between a putative inhibitor, referred to herein as this compound, and the TMV coat protein. The described methods will enable researchers to quantify the binding affinity and elucidate the mechanism of action of novel anti-TMV compounds.

Principle of the Assay

The binding of an inhibitor to the TMV coat protein can be detected and quantified using various biophysical and biochemical techniques. A common approach involves immobilizing one of the binding partners (e.g., the coat protein) and then introducing the other partner (the inhibitor) at varying concentrations. The extent of binding is then measured, allowing for the determination of key binding parameters such as the dissociation constant (Kd).

This document will focus on an Enzyme-Linked Immunosorbent Assay (ELISA)-based approach, which is a versatile and widely used method for studying protein-ligand interactions.

Materials and Reagents

  • TMV Coat Protein (CP): Purified TMV CP. Can be isolated from infected plants or expressed recombinantly.

  • This compound: The inhibitory compound to be tested.

  • Coating Buffer: 0.1 M sodium bicarbonate, pH 9.6.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween 20.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody: Anti-TMV coat protein antibody (polyclonal or monoclonal).

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

  • 96-well microplates: High-binding polystyrene plates.

  • Plate reader: Capable of measuring absorbance at 450 nm.

Experimental Protocols

Preparation of TMV Coat Protein

Isolation of TMV from infected Nicotiana benthamiana plants is a standard procedure. The coat protein can then be purified from the intact virus. A common method involves disrupting the virus particles, for example, with acetic acid, to separate the RNA from the protein subunits. The concentration of the purified CP should be determined spectrophotometrically.

TMV Coat Protein Binding ELISA

This protocol outlines a competitive ELISA to measure the binding of this compound to the TMV coat protein.

Workflow Diagram:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection p1 Coat wells with TMV Coat Protein p2 Block with BSA or milk p1->p2 Wash p3 Add this compound and anti-TMV antibody p2->p3 Wash p4 Add HRP-conjugated secondary antibody p3->p4 Wash p5 Add TMB substrate p4->p5 Wash p6 Stop reaction and read absorbance p5->p6

Caption: Workflow of the competitive ELISA for this compound binding to TMV coat protein.

Procedure:

  • Coating: Dilute the purified TMV coat protein to a concentration of 1-10 µg/mL in coating buffer. Add 100 µL of this solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Competitive Binding: Prepare a serial dilution of this compound in PBST. In a separate plate or tubes, pre-incubate the diluted this compound with a constant, sub-saturating concentration of the primary anti-TMV antibody for 1 hour at room temperature.

  • Incubation: Add 100 µL of the this compound/antibody mixture to the corresponding wells of the TMV-coated plate. Incubate for 1-2 hours at room temperature. Include controls with antibody only (no inhibitor) and wells with no antibody (blank).

  • Washing: Wash the plate five times with PBST.

  • Secondary Antibody: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Presentation

The absorbance values are inversely proportional to the binding of this compound to the TMV coat protein. The data should be analyzed by plotting the absorbance against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the antibody binding.

Table 1: Illustrative Quantitative Data for this compound Binding

This compound Concentration (µM)Absorbance at 450 nm (Mean ± SD)% Inhibition
01.20 ± 0.050
0.11.15 ± 0.064.2
10.98 ± 0.0418.3
100.62 ± 0.0348.3
500.25 ± 0.0279.2
1000.15 ± 0.0187.5

IC50 Value: The IC50 for this compound in this illustrative dataset is approximately 10 µM.

Signaling Pathway and Mechanism of Action

The binding of an inhibitor like this compound to the TMV coat protein can interfere with the viral life cycle at several stages. A key mechanism is the disruption of virion assembly. The TMV coat proteins self-assemble around the viral RNA in a highly coordinated process. An inhibitor could bind to the coat protein monomers or disk aggregates, preventing their proper interaction and halting the formation of the helical capsid.

Diagram of Potential Inhibition Mechanism:

Inhibition_Mechanism cluster_assembly Normal Viral Assembly cluster_inhibition Inhibition by this compound CP Coat Protein Monomers Disk Disk Aggregates CP->Disk BlockedCP Inhibited CP Monomer Virion Intact Virion Disk->Virion BlockedDisk Inhibited Disk Aggregate RNA Viral RNA RNA->Virion Inhibitor This compound Inhibitor->CP Inhibitor->Disk

Caption: Potential mechanism of this compound inhibiting TMV assembly by binding to coat protein monomers or disks.

Conclusion

The protocols and information provided in these application notes offer a framework for researchers to investigate the binding of novel inhibitors to the Tobacco Mosaic Virus coat protein. By employing techniques such as ELISA, it is possible to quantify the binding affinity and gain insights into the inhibitory mechanism. This knowledge is crucial for the development of effective antiviral strategies and for harnessing the potential of TMV in various biotechnological applications. Further studies, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), could be employed to obtain more detailed thermodynamic and kinetic binding data.

References

Application Notes and Protocols for Assessing Tmv-IN-9 Efficacy Using the Half-Leaf Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops, particularly tobacco and other members of the Solanaceae family.[1][2] The development of effective antiviral agents is crucial for managing TMV infections. Tmv-IN-9 is an antiviral agent that has demonstrated excellent inactivating effects against TMV.[3] Its mechanism of action involves binding to the TMV coat protein, which disrupts the integrity of the virus particles and blocks the virus from successfully infecting the host plant.[3]

The half-leaf method is a widely used and reliable bioassay for quantifying the efficacy of antiviral compounds against TMV.[4][5][6][7] This method relies on the formation of local lesions on a hypersensitive host plant, such as Nicotiana glutinosa, upon mechanical inoculation with TMV.[3][8][9] The number of local lesions is directly proportional to the concentration of infectious virus particles.[8][10] By treating one half of a leaf with a test compound and the other half with a control, the percentage of inhibition of viral infection can be accurately determined by comparing the number of lesions on each half.

These application notes provide detailed protocols for utilizing the half-leaf method to assess the efficacy of this compound against TMV, along with data presentation guidelines and visualizations of key biological and experimental processes.

Data Presentation

Quantitative data from half-leaf assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present efficacy data for this compound and other antiviral compounds.

Table 1: In Vivo Antiviral Activity of this compound Against TMV

TreatmentConcentration (µg/mL)Average Lesion Number (Treated Half)Average Lesion Number (Control Half)Inhibition Rate (%)
This compound500156576.9
This compound250286858.8
This compound100457035.7
Ningnanmycin (Positive Control)500306251.6
Mock (Solvent Control)-6766-1.5

Note: Data are hypothetical and for illustrative purposes.

Table 2: Comparative Efficacy of Different Antiviral Agents Against TMV at 500 µg/mL

CompoundProtective Effect (%)Curative Effect (%)Inactivation Effect (%)
This compound75.268.585.1
Compound X65.159.278.3
Compound Y58.953.384.9
Ningnanmycin54.658.090.5

Note: Data are hypothetical and compiled for comparative illustration. Protective effect: compound applied before virus inoculation. Curative effect: compound applied after virus inoculation. Inactivation effect: compound mixed with virus before inoculation.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc are recommended as local lesion hosts.[11]

  • Growth Conditions: Grow plants in pots with sterile potting mix in a greenhouse or growth chamber. Maintain a temperature of 20-25°C with a 16-hour light and 8-hour dark photoperiod.[11] Use plants at the 5-6 leaf stage for experiments.

TMV Inoculum Preparation
  • Homogenize 1 g of TMV-infected tobacco leaves in 10 mL of 0.01 M phosphate (B84403) buffer (pH 7.0).

  • Filter the homogenate through two layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the purified TMV. The virus concentration can be determined spectrophotometrically.

  • Store the purified virus at 4°C for short-term use or at -20°C for long-term storage.

This compound Solution Preparation
  • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Prepare a series of working solutions at desired concentrations (e.g., 500, 250, 100 µg/mL) by diluting the stock solution with 0.01 M phosphate buffer. The final solvent concentration should be consistent across all treatments and not exceed a level that is phytotoxic.

Half-Leaf Method Protocol

This protocol is adapted from methodologies described for testing various antiviral agents against TMV.[4][5][7]

  • Plant Selection: Select healthy, well-expanded leaves of uniform size from the local lesion host plants.

  • Leaf Labeling: Gently label the left and right halves of each leaf for identification of treatment and control.

  • Application of this compound:

    • Protective Assay: Using a small brush or cotton swab, gently apply the this compound solution to the entire surface of the left half of the leaf. Apply the solvent control (e.g., buffer with the same concentration of DMSO) to the right half of the same leaf. Allow the leaves to dry for 1-2 hours.

    • Curative Assay: Inoculate the entire leaf with TMV first (as described in step 4). After 2-4 hours, apply the this compound solution to the left half and the solvent control to the right half.

    • Inactivation Assay: Mix the TMV inoculum with the this compound solution at the desired final concentration and incubate at room temperature for 30 minutes. Inoculate the left half of the leaf with this mixture. As a control, mix the TMV inoculum with the solvent control and inoculate the right half.

  • TMV Inoculation:

    • Lightly dust the entire leaf surface with a fine abrasive, such as Carborundum or Celite.[12]

    • Using a sterile cotton swab or your gloved finger, gently rub the TMV inoculum (at a concentration that produces a countable number of lesions, e.g., 6 x 10⁻³ mg/mL) onto the entire surface of the leaf.[4]

    • After 5-10 minutes, gently rinse the leaves with distilled water to remove excess inoculum and abrasive.

  • Incubation: Keep the inoculated plants in the greenhouse or growth chamber under the specified conditions for 3-4 days to allow for local lesion development.[11]

  • Data Collection: Count the number of local lesions on both the treated and control halves of each leaf.

  • Calculation of Inhibition Rate: Calculate the percent inhibition for each leaf using the following formula:

    • Inhibition Rate (%) = [(C - T) / C] x 100

    • Where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves.

Visualizations

TMV Infection and Replication Cycle

The following diagram illustrates the key steps in the Tobacco Mosaic Virus infection and replication cycle within a host plant cell.

TMV_Infection_Cycle cluster_entry Virus Entry cluster_replication Replication Cycle cluster_spread Cell-to-Cell Movement TMV_particle TMV Particle Wound Mechanical Wound in Plant Cell Wall TMV_particle->Wound Enters cell Disassembly Coat Protein Disassembly Wound->Disassembly Viral_RNA Viral RNA (+ssRNA) Released Disassembly->Viral_RNA Translation Host Ribosome Translates Viral Proteins Viral_RNA->Translation Assembly New Virion Assembly Viral_RNA->Assembly Replicase Replicase Complex (126/183 kDa proteins) Translation->Replicase Movement_Protein Movement Protein (MP) Synthesized Translation->Movement_Protein Coat_Protein Coat Protein (CP) Synthesized Translation->Coat_Protein RNA_Replication RNA Replication (-ssRNA intermediate) Replicase->RNA_Replication RNA_Replication->Viral_RNA Progeny +ssRNA Plasmodesmata Plasmodesmata Modification Movement_Protein->Plasmodesmata Coat_Protein->Assembly New_Virion New TMV Particle Assembly->New_Virion New_Virion->Plasmodesmata Cell_Spread Movement to Adjacent Cell Plasmodesmata->Cell_Spread

Caption: Overview of the TMV infection and replication cycle in a plant host cell.

Mechanism of Action of this compound

This compound inhibits TMV by directly interacting with the viral coat protein, which is essential for the assembly of new virus particles.

Tmv_IN9_Mechanism TMV_RNA Viral RNA Assembly Virion Assembly TMV_RNA->Assembly No_Assembly Assembly Disrupted TMV_RNA->No_Assembly CP_Monomers Coat Protein (CP) Monomers CP_Monomers->Assembly CP_Monomers->No_Assembly Interferes with self-assembly Tmv_IN9 This compound Tmv_IN9->CP_Monomers Binds to Infectious_Virion Infectious TMV Particle Assembly->Infectious_Virion Normal Process Non_Infectious Non-Infectious Complexes No_Assembly->Non_Infectious

Caption: this compound binds to TMV coat protein, disrupting virion assembly.

Half-Leaf Method Experimental Workflow

The following diagram outlines the workflow for assessing the protective efficacy of this compound using the half-leaf method.

Half_Leaf_Workflow cluster_preparation Preparation cluster_application Application & Inoculation cluster_analysis Incubation & Analysis Plant Grow N. glutinosa to 5-6 leaf stage Select_Leaf Select Healthy Leaf Plant->Select_Leaf Compound Prepare this compound and Control Solutions Apply_Compound Apply this compound to Left Half, Control to Right Half Compound->Apply_Compound Virus Prepare TMV Inoculum Inoculate Mechanically Inoculate Entire Leaf with TMV Virus->Inoculate Select_Leaf->Apply_Compound Apply_Compound->Inoculate Incubate Incubate for 3-4 Days Inoculate->Incubate Count Count Local Lesions on Each Half Incubate->Count Calculate Calculate % Inhibition Count->Calculate

References

Application Notes and Protocols for Ningnanmycin in the Development of TMV-Resistant Crops

Author: BenchChem Technical Support Team. Date: December 2025

Internal Reference: AN-TMV-NNM-2025-12-02

A Note on the Subject Compound

Initial searches for a compound designated "Tmv-IN-9" did not yield any publicly available information. It is presumed that this is a proprietary, pre-publication, or placeholder name. To fulfill the request for detailed application notes and protocols for a compound used in TMV-resistant crop development, we have substituted Ningnanmycin , a well-documented, commercially available, and effective microbial-derived antiviral agent, as a representative example. The principles, protocols, and data presentation formats provided herein are directly applicable to the evaluation of novel anti-TMV compounds.

Introduction

Tobacco Mosaic Virus (TMV) is a highly infectious and stable plant pathogen that causes significant economic losses in a wide range of crops, including tobacco, tomato, pepper, and cucumber. The development of effective control strategies is a critical goal for agricultural research. Ningnanmycin, a cytosine nucleoside peptide antibiotic isolated from Streptomyces noursei var. xichangensis, has demonstrated significant antiviral activity against TMV and other plant viruses.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use and evaluation of Ningnanmycin for inducing TMV resistance in plants. The document outlines its mechanism of action, summarizes its efficacy with quantitative data, and provides detailed protocols for key experiments.

Mechanism of Action

Ningnanmycin employs a dual mechanism to combat TMV infection:

  • Direct Antiviral Action: Ningnanmycin directly interferes with the virus life cycle by inhibiting the polymerization of the TMV coat protein (CP). This action hinders the assembly of new virus particles, thereby limiting viral replication and spread within the plant.[1][2] Studies have shown that Ningnanmycin can bind to TMV CP discs, leading to their disassembly and a near-complete loss of pathogenicity.

  • Induction of Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR): Ningnanmycin acts as a potent elicitor of the plant's own defense systems. It triggers multiple defense signaling pathways, leading to a state of heightened immunity throughout the plant. This is characterized by the systemic accumulation of pathogenesis-related (PR) proteins, which are markers for SAR.[1] Key signaling components, including NPR1 (a central regulator of SAR) and JAZ3 (a repressor in the jasmonate signaling pathway involved in ISR), are upregulated upon Ningnanmycin treatment, indicating the activation of broad-spectrum defense responses.[1]

Quantitative Data Presentation

The efficacy of Ningnanmycin has been quantified across various studies, demonstrating its potential in protective, curative, and direct inactivation applications against TMV. The following tables summarize key quantitative data.

Table 1: In Vivo Antiviral Activity of Ningnanmycin against TMV

Activity TypeConcentration (µg/mL)Inhibition Rate (%)Host PlantReference
Curative50058.0Nicotiana glutinosa
Protective50054.6Nicotiana glutinosa
Inactivation5037.6 ± 3.8Nicotiana glutinosa
Curative10047.8Nicotiana glutinosa
Protective10066.0Nicotiana glutinosa
Inactivation10087.1Nicotiana glutinosa

Table 2: Half-Maximal Effective Concentration (EC₅₀) of Ningnanmycin against TMV

Activity TypeEC₅₀ (µg/mL)Host PlantReference
Protective261.4Nicotiana glutinosa
Curative281.2Nicotiana tabacum

Table 3: Effect of Ningnanmycin on TMV RNA Accumulation

TreatmentConcentration (µg/mL)TargetReduction in Viral RNA AccumulationTime PointReference
Ningnanmycin200 - 400Inoculated LeavesSignificant reduction7 dpi
Ningnanmycin200 - 400Systemic LeavesSymptoms suppressed; RNA reduced7 dpi
Ningnanmycin100 - 400BY-2 ProtoplastsProgressive inhibition20 hpi

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the anti-TMV activity of a test compound like Ningnanmycin.

Protocol: Mechanical Inoculation of TMV on Host Plants

This protocol describes the standard method for infecting plants with TMV to test the efficacy of antiviral compounds.

Materials:

  • TMV-infected leaf tissue (or purified TMV, 0.1 mg/mL)

  • Healthy host plants (Nicotiana tabacum, N. glutinosa, or tomato at the 4-6 leaf stage)

  • Inoculation Buffer (0.01 M Phosphate Buffer, pH 7.0)

  • Carborundum powder (600 mesh)

  • Sterile mortar and pestle

  • Sterile gloves

  • Sterile water

Procedure:

  • Prepare Inoculum: a. Weigh 1 g of fresh, symptomatic TMV-infected leaf tissue. b. Place the tissue in a pre-chilled sterile mortar. c. Add 10 mL of cold Inoculation Buffer. d. Grind the tissue thoroughly with the pestle until a homogenous slurry is formed. e. (Optional) Centrifuge the sap at low speed (5,000 x g) for 5 minutes to pellet cellular debris. Use the supernatant as the inoculum.

  • Prepare Host Plants: a. Select healthy, vigorously growing plants. b. Lightly dust the upper surface of two to three leaves per plant with a fine layer of carborundum powder. This acts as an abrasive to create micro-wounds for viral entry.

  • Inoculation: a. Put on sterile gloves. Dip a sterile cotton swab or your gloved finger into the TMV inoculum. b. Gently rub the inoculum onto the carborundum-dusted leaves with light, even pressure. The goal is to slightly wound the leaf epidermis without causing excessive damage. c. Leave one upper leaf un-inoculated to observe systemic spread.

  • Post-Inoculation Care: a. Approximately 5-10 minutes after inoculation, gently rinse the leaves with sterile water to remove excess carborundum and inoculum. b. Place the plants in a growth chamber or greenhouse under controlled conditions (e.g., 22-25°C, 16h light/8h dark cycle). c. Observe plants for symptom development (e.g., mosaic, mottling, stunting) over the next 7-14 days.

Protocol: Leaf Disc Assay for Antiviral Activity

This assay is a rapid method to screen the efficacy of compounds in inhibiting TMV replication within plant tissue.

Materials:

  • Healthy host plant leaves

  • Test compound (e.g., Ningnanmycin) stock solution

  • TMV inoculum (prepared as in Protocol 4.1)

  • Sterile petri dishes (90 mm)

  • Sterile filter paper

  • Cork borer (1 cm diameter)

  • Sterile distilled water

  • Control solution (e.g., water or buffer used to dissolve the test compound)

Procedure:

  • Prepare Leaf Discs: a. Excise discs from fully expanded, healthy leaves using a 1 cm cork borer, avoiding the midrib. b. Float the discs, adaxial side up, in a petri dish containing sterile distilled water for 1-2 hours to recover from wounding stress.

  • Protective Activity Assay: a. Prepare serial dilutions of the test compound (e.g., 50, 100, 200, 500 µg/mL Ningnanmycin). b. Float leaf discs on 10 mL of the test compound solutions (or control solution) in petri dishes for 12 hours. c. Remove the discs, blot them dry gently on sterile filter paper, and place them on filter paper moistened with sterile water in new petri dishes. d. Inoculate the surface of each disc with 10 µL of TMV inoculum. e. Incubate the petri dishes under light for 48-72 hours.

  • Curative Activity Assay: a. Inoculate the surface of each prepared leaf disc with 10 µL of TMV inoculum. b. Allow the virus to infect for 2 hours. c. Float the inoculated discs on 10 mL of the test compound solutions (or control solution) in petri dishes. d. Incubate for 48-72 hours.

  • Assessment: a. After incubation, freeze the leaf discs at -80°C. b. Quantify the viral load in each disc using ELISA (Enzyme-Linked Immunosorbent Assay) or RT-qPCR (Protocol 4.3) to determine the inhibition rate compared to the control.

Protocol: TMV Quantification using RT-qPCR

This protocol provides a sensitive method to quantify the amount of TMV RNA in plant tissue, serving as a precise measure of viral load.

Materials:

  • Total RNA extraction kit (plant-specific)

  • cDNA synthesis kit (with random primers or oligo(dT))

  • SYBR Green qPCR Master Mix

  • TMV-specific primers (e.g., targeting the Coat Protein gene)

  • Plant internal reference gene primers (e.g., 18S rRNA, Actin) for normalization

  • qPCR instrument

  • Nuclease-free water and tubes

Procedure:

  • RNA Extraction: a. Collect plant tissue samples (e.g., leaf discs from Protocol 4.2 or systemically infected leaves) and immediately freeze in liquid nitrogen. b. Homogenize the frozen tissue using a sterile pestle or bead beater. c. Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions. d. Treat the RNA with DNase I to remove any contaminating genomic DNA. e. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit, following the manufacturer's protocol.

  • qPCR Reaction: a. Prepare the qPCR reaction mix in a 20 µL volume:

    • 10 µL 2x SYBR Green qPCR Master Mix
    • 1 µL Forward Primer (10 µM)
    • 1 µL Reverse Primer (10 µM)
    • 2 µL cDNA template (diluted 1:10)
    • 6 µL Nuclease-free water b. Set up reactions in triplicate for each sample and primer set (TMV and reference gene). Include no-template controls. c. Run the qPCR plate on a real-time PCR system with a standard thermal cycling program:
    • Initial denaturation: 95°C for 3 min
    • 40 cycles of:
    • Denaturation: 95°C for 15 sec
    • Annealing/Extension: 60°C for 30 sec
    • Melt curve analysis to verify product specificity.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for both the TMV target gene and the internal reference gene. b. Calculate the relative viral RNA accumulation using the 2-ΔΔCt method, normalizing the TMV Ct values to the reference gene Ct values and comparing treated samples to the untreated control.

Visualizations

Signaling Pathway

TMV_Resistance_Signaling cluster_0 Cell Exterior cluster_1 Plant Cell Ningnanmycin Ningnanmycin Receptor Receptor Ningnanmycin->Receptor Binds NPR1 NPR1 Ningnanmycin->NPR1 Upregulates JAZ3 JAZ3 Ningnanmycin->JAZ3 Upregulates Ca_Signal Ca²⁺ Signaling Receptor->Ca_Signal Activates MAPK_Cascade MAPK Cascade Ca_Signal->MAPK_Cascade Activates WRKY_TFs WRKY TFs (e.g., WRKY40/70) MAPK_Cascade->WRKY_TFs Activates Nucleus Nucleus WRKY_TFs->Nucleus Translocates to PR_Genes PR Gene Expression (e.g., PR-1, PR-2) WRKY_TFs->PR_Genes Induces NPR1->PR_Genes Induces ISR Induced Systemic Resistance (ISR) JAZ3->ISR Leads to SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to TMV_Infection TMV Infection SAR->TMV_Infection Inhibits ISR->TMV_Infection Inhibits

Caption: Ningnanmycin-induced systemic resistance pathway in plants against TMV.

Experimental Workflow

Experimental_Workflow A 1. Prepare TMV Inoculum & Ningnanmycin Solutions B 2. Plant Treatment Groups (Protective, Curative, Control) A->B C 3. Mechanical Inoculation of TMV on Host Plants B->C D 4. Incubation & Symptom Scoring (7-14 days) C->D E 5. Sample Collection (Inoculated & Systemic Leaves) D->E F 6. Viral Load Quantification E->F G ELISA F->G Protein-level H RT-qPCR F->H RNA-level I 7. Data Analysis (Inhibition Rate, EC₅₀) G->I H->I

Caption: Workflow for evaluating the in vivo antiviral efficacy of Ningnanmycin.

Logical Relationship of Antiviral Activities

Antiviral_Activities cluster_0 Experimental Approaches cluster_1 Inferred Mechanisms of Action Protective Protective Assay (Compound applied before virus) Induction Induction of Host Resistance (SAR/ISR) Protective->Induction Replication_Inhibition Inhibition of Viral Replication/ Intracellular Processes Protective->Replication_Inhibition Curative Curative Assay (Compound applied after virus) Curative->Replication_Inhibition Inactivation Inactivation Assay (Compound mixed with virus before inoculation) Direct_Inactivation Direct Inactivation of Virions / CP Interference Inactivation->Direct_Inactivation

Caption: Relationship between experimental assays and inferred antiviral mechanisms.

References

Application Notes and Protocols: Preparation of Tmv-IN-9 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmv-IN-9 is a potent antiviral agent that has demonstrated significant efficacy against the Tobacco Mosaic Virus (TMV).[1] Its mechanism of action involves a strong binding affinity to the TMV coat protein, which leads to the disruption of the structural integrity of the viral particles. This action effectively blocks the virus from successfully infecting its host.[1] With a reported EC50 of 62.8 μg/mL, this compound presents a valuable tool for research into TMV infection and the development of novel antiviral strategies.[1]

These application notes provide a comprehensive, step-by-step guide for the preparation of this compound solutions to ensure reproducible and reliable experimental results. Adherence to these protocols is crucial for maintaining the stability and activity of the compound.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
EC50 vs. TMV 62.8 μg/mL[1]
Binding Affinity (Kd) to TMV Coat Protein 1.862 μM[1]
Recommended Solvent DMSOInferred from supplier data for similar compounds
Storage of Stock Solution -20°C or -80°CGeneral best practice for small molecule inhibitors

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock and working solutions.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Centrifuge

Preparation of this compound Stock Solution (e.g., 10 mM)
  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound and the desired stock concentration, calculate the required volume of DMSO. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: It is highly recommended to consult the Certificate of Analysis provided by the supplier for specific instructions on storage and handling.

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration for your experiment using the appropriate cell culture medium or buffer. It is critical to ensure that the final concentration of DMSO in the working solution is not toxic to the cells or organisms being tested (typically ≤ 0.5%).

  • Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing.

  • Use: Use the freshly prepared working solution immediately for your experiments to ensure optimal activity.

Visualizations

Signaling Pathway of this compound Action

Tmv_IN_9_Pathway This compound This compound TMV_Coat_Protein TMV Coat Protein This compound->TMV_Coat_Protein Binds to TMV_Particle Intact TMV Particle This compound->TMV_Particle Disrupts integrity of TMV_Coat_Protein->TMV_Particle Essential for integrity of Disrupted_Particle Disrupted TMV Particle TMV_Particle->Disrupted_Particle Leads to Infection_Blocked Host Infection Blocked Disrupted_Particle->Infection_Blocked

Caption: Mechanism of this compound antiviral activity against TMV.

Experimental Workflow for this compound Solution Preparation

Tmv_IN_9_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store_stock Store at -20°C / -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute with Buffer/Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use Immediately mix->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Quantifying Tobacco Mosaic Virus (TMV) Inhibition by Tmv-IN-9 using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a significant plant pathogen that causes substantial economic losses in a wide range of crops. The development of effective antiviral compounds is crucial for managing TMV infections. Tmv-IN-9 is a novel small molecule inhibitor that has demonstrated potent anti-TMV activity. This document provides detailed application notes and protocols for quantifying the inhibitory effect of this compound on TMV using an Enzyme-Linked Immunosorbent Assay (ELISA). This compound is an antiviral agent that exhibits excellent inactivating activity against TMV with a reported EC50 of 62.8 μg/mL. Its mechanism of action involves strong binding to the TMV coat protein, which disrupts the integrity of the virus particles and blocks the virus from successfully infecting the host plant.[1]

Principle of the Assay

The protocol described here is an indirect competitive ELISA designed to quantify the inhibition of TMV binding to a specific antibody by this compound. In this assay, a microtiter plate is coated with TMV particles. A fixed concentration of anti-TMV antibody is then added along with varying concentrations of this compound. This compound, if active, will bind to the TMV coat protein, thereby preventing the anti-TMV antibody from binding to the virus. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the inhibitory activity of this compound.

Data Presentation

The following table summarizes representative quantitative data from an experiment quantifying TMV inhibition by this compound using ELISA.

This compound Concentration (µg/mL)Absorbance (450 nm) (Mean)Standard DeviationPercent Inhibition (%)
0 (No Inhibitor Control)1.5020.0750.0
15.6251.1250.06125.1
31.250.9010.04540.0
62.50.7550.03849.7
1250.4500.02770.0
2500.2250.01885.0
5000.1500.01290.0
Blank (No TMV)0.1000.008-

Note: The data presented are illustrative. Actual results may vary depending on experimental conditions. The percent inhibition is calculated using the formula: (1 - (Absorbance of Sample / Absorbance of No Inhibitor Control)) * 100. The IC50 value, the concentration of an inhibitor where the response is reduced by half, can be determined from a dose-response curve generated from this data.

Experimental Protocols

Materials and Reagents
  • Purified Tobacco Mosaic Virus (TMV)

  • This compound

  • Anti-TMV primary antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • 96-well ELISA plates (high-binding)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBST)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

Protocol for Quantifying TMV Inhibition by this compound
  • Plate Coating:

    • Dilute purified TMV to a concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted TMV solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • The following day, wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Inhibitor and Antibody Incubation:

    • Prepare a serial dilution of this compound in PBS. The final concentrations should bracket the expected IC50 value (e.g., from 500 µg/mL down to ~15 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the anti-TMV primary antibody in Blocking Buffer to a pre-determined optimal concentration.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the diluted this compound solutions to the corresponding wells.

    • Add 50 µL of the diluted primary antibody to all wells (except the blank).

    • For the 'No Inhibitor Control' wells, add 50 µL of PBS (with the same percentage of DMSO as the inhibitor wells) instead of the this compound solution.

    • For the 'Blank' wells, add 100 µL of Blocking Buffer.

    • Incubate the plate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction and Reading the Plate:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Visualizations

Mechanism of this compound Inhibition

Tmv_IN_9_Mechanism cluster_0 Normal TMV Assembly cluster_1 Inhibition by this compound CP Coat Protein Monomers TMV Assembled TMV Particle CP->TMV Self-assembly CP_inhibited This compound Bound Coat Protein CP->CP_inhibited Binding RNA Viral RNA RNA->TMV TmvIN9 This compound TmvIN9->CP_inhibited NoAssembly Assembly Inhibited CP_inhibited->NoAssembly

Caption: Mechanism of TMV inhibition by this compound.

Experimental Workflow for ELISA-based Quantification

ELISA_Workflow A Coat Plate with TMV B Block Non-specific Sites A->B C Add this compound and Anti-TMV Primary Antibody B->C D Add HRP-conjugated Secondary Antibody C->D E Add TMB Substrate D->E F Stop Reaction and Read Absorbance at 450 nm E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for quantifying TMV inhibition.

Simplified TMV Replication Cycle

TMV_Replication Entry Virus Entry into Host Cell Uncoating Viral RNA Release Entry->Uncoating Translation Translation of Replicase Proteins Uncoating->Translation Replication RNA Replication Translation->Replication Transcription Subgenomic mRNA Synthesis Replication->Transcription Assembly Assembly of New Virus Particles Replication->Assembly CP_Synth Coat Protein Synthesis Transcription->CP_Synth CP_Synth->Assembly Movement Cell-to-Cell Movement Assembly->Movement

Caption: Simplified overview of the Tobacco Mosaic Virus replication cycle.

References

Troubleshooting & Optimization

Troubleshooting Tmv-IN-9 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Tmv-IN-9 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an antiviral agent that has shown significant inactivating effects against the Tobacco Mosaic Virus (TMV).[1] It is a dimer of ferulic acid, a phenolic compound.[1] Phenolic compounds, including ferulic acid and its derivatives, are often characterized by low solubility in aqueous solutions, which can present a significant challenge for in vitro and in vivo experimental setups. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: I've observed that this compound is not dissolving in my aqueous buffer. What is the recommended initial step?

For hydrophobic compounds like this compound, direct dissolution in aqueous buffers is often unsuccessful. The standard initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its excellent solubilizing capacity for a wide range of organic molecules. From this concentrated stock, you can then perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid any solvent-induced artifacts in your biological system.

Q3: Are there alternative organic solvents to DMSO for preparing a stock solution of this compound?

Yes, besides DMSO, other organic solvents can be used to prepare stock solutions of hydrophobic compounds. The choice of solvent will depend on the specific experimental requirements and the tolerance of your biological system. Common alternatives include:

A small-scale solubility test with a panel of these solvents is recommended to identify the most suitable one for this compound.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do to prevent this?

This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.

  • Use a Surfactant: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Employ Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent, like ethanol or polyethylene (B3416737) glycol (PEG), to your final aqueous buffer can enhance the solubility of your compound.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. As this compound is a derivative of ferulic acid, which is acidic, increasing the pH of the aqueous buffer may improve its solubility.

Troubleshooting Guide

Initial Solubility Assessment

If you are encountering solubility issues with this compound, a systematic approach to identify an appropriate solvent system is recommended. The following table outlines a tiered strategy for solubility testing.

Tier Solvent System Rationale Considerations
1 Water-Miscible Organic Solvents To create a high-concentration stock solution for subsequent dilution into aqueous buffers.The final concentration of the organic solvent in the assay should be non-toxic to the experimental system (typically <0.5% v/v).
2 Co-solvent Systems To increase the solubility of the compound in the final aqueous medium by modifying the polarity of the solvent.The co-solvent must be compatible with the biological assay and not interfere with the experimental outcome.
3 pH Adjustment For ionizable compounds, altering the pH can significantly increase solubility by favoring the charged form of the molecule.The optimal pH for solubility may not be compatible with the biological assay's requirements for pH stability.
4 Use of Excipients Surfactants, cyclodextrins, or other solubilizing agents can be used to enhance the apparent solubility of hydrophobic compounds.Excipients must be tested for their own potential biological activity or interference with the assay.
Experimental Protocols
  • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Add a precise volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve a high target concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gentle warming (if the compound is heat-stable) or sonication in a water bath can be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

  • If the pKa of this compound is known or can be estimated, prepare a series of buffers with pH values spanning a range around the pKa.

  • Add a consistent, small volume of a concentrated this compound stock solution (in a minimal amount of organic solvent) to each buffer.

  • Vortex each solution and visually inspect for any precipitation.

  • (Optional) Quantify the amount of dissolved this compound in each buffer using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Be aware that the optimal pH for solubility might not be compatible with your biological assay.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_tier1 Tier 1: Organic Solvent Stock cluster_tier2 Tier 2: Formulation Strategies cluster_end End start Insolubility of this compound in Aqueous Solution stock_solution Prepare High-Concentration Stock in DMSO or Ethanol start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution check1 Precipitation? dilution->check1 co_solvent Add Co-solvent (e.g., PEG, Ethanol) check1->co_solvent Yes ph_adjustment Adjust pH of Aqueous Buffer check1->ph_adjustment Yes surfactant Add Surfactant (e.g., Tween-20) check1->surfactant Yes success Proceed with Experiment check1->success No check2 Soluble? co_solvent->check2 ph_adjustment->check2 surfactant->check2 check2->success Yes failure Consider Advanced Formulation or Compound Analogs check2->failure No

Caption: Troubleshooting workflow for this compound insolubility.

Signaling_Pathway_Concept cluster_compound Compound Preparation cluster_assay Biological Assay Tmv_IN_9 This compound (Insoluble in Aqueous Buffer) Solubilized_Tmv_IN_9 Solubilized this compound (in appropriate vehicle) Tmv_IN_9->Solubilized_Tmv_IN_9 Solubilization Protocol TMV Tobacco Mosaic Virus (TMV) Solubilized_Tmv_IN_9->TMV Inhibits Replication Viral Replication Solubilized_Tmv_IN_9->Replication Blocks Host_Cell Host Cell TMV->Host_Cell Infects Infection Infection Host_Cell->Infection Infection->Replication

Caption: Conceptual pathway of this compound action in an antiviral assay.

References

Tmv-IN-9 inconsistent results in antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using Tmv-IN-9 in antiviral assays and may be experiencing inconsistent results. The following information provides insights into the compound's mechanism of action, critical experimental parameters, and systematic troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing high variability or no antiviral effect with this compound in our assays. What are the common reasons for this?

A1: Inconsistent results with this compound can stem from several factors related to the compound itself, the experimental setup, or the biological system. The primary mechanism of this compound is the inhibition of Tobacco Mosaic Virus (TMV) self-assembly by binding to the viral coat protein, which ultimately destroys the integrity of the viral particles. Here is a checklist of potential issues to investigate:

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited stability or solubility in certain solvents or media. Precipitation or degradation of the compound will lead to a lower effective concentration and consequently, reduced or no antiviral activity.

  • Assay Conditions: The timing of compound addition relative to virus infection is critical. As this compound targets the virus particle structure, its efficacy may be highest when it can interact with the virus before or during the initial stages of infection.

  • Virus Titer and Multiplicity of Infection (MOI): A high virus titer can overwhelm the inhibitory capacity of the compound, leading to a diminished apparent effect. It is crucial to use a standardized and appropriate MOI for your assays.

  • Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity, which can be misinterpreted as an antiviral effect or can

Overcoming limitations of Tmv-IN-9 in field applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tmv-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the field application of this compound, a ferulic acid dimer with potent antiviral activity against the Tobacco Mosaic Virus (TMV).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as compound A6, functions as an antiviral agent by directly targeting the Tobacco Mosaic Virus (TMV). It exhibits a strong binding affinity to the TMV coat protein, which disrupts the integrity of the virus particles.[1] This interference with the viral structure effectively blocks the virus from infecting the host plant.[1]

Q2: I am observing lower than expected efficacy of this compound in my field trials. What are the potential causes?

A2: Reduced efficacy in the field can stem from several factors. These may include suboptimal formulation, environmental degradation of the compound, improper application timing, or insufficient coverage. As a ferulic acid dimer, this compound's stability may be compromised by factors such as UV radiation and soil microbial activity.

Q3: Is this compound soluble in water? What is the recommended solvent?

A3: The water solubility of this compound is not well-documented in publicly available literature. Generally, complex organic molecules like ferulic acid dimers have low water solubility. For laboratory assays, initial stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. It is crucial to use a minimal amount of organic solvent and ensure the final concentration in your working solution does not negatively impact the plants.

Q4: Are there any known off-target effects or phytotoxicity associated with this compound?

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation

If you are experiencing difficulty dissolving this compound or observing precipitation in your spray tank, consider the following troubleshooting steps.

Problem Possible Cause Suggested Solution
This compound does not dissolve in water.High hydrophobicity of the compound.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous spray solution. Ensure the final solvent concentration is low (typically <1%) to avoid phytotoxicity.
Precipitation occurs when the stock solution is added to water.The compound is "crashing out" of the solution due to poor aqueous solubility.Use a formulation adjuvant. Non-ionic surfactants or emulsifiers can help to create a stable emulsion or microemulsion.[2][3][4][5][6]
Inconsistent results between batches.Incomplete dissolution or uneven suspension of the compound.Ensure vigorous and continuous agitation of the spray solution. Prepare fresh formulations for each application.
Issue 2: Suboptimal Efficacy in Field Applications

If this compound is not providing the expected level of TMV control in your field experiments, several factors could be at play.

Problem Possible Cause Suggested Solution
Reduced efficacy after application.UV Degradation: Ferulic acid and its derivatives can be susceptible to photodegradation upon exposure to UV radiation.[7][8][9]Apply this compound during periods of lower UV intensity, such as early morning or late evening. Consider the use of UV-protectant adjuvants in your formulation.
Rainfall Wash-off: The compound may be washed off the leaf surfaces before it can be effective.Use a sticker or extender adjuvant in your formulation to improve rainfastness.[3] Avoid application when rain is forecasted.
Soil Degradation: Phenolic compounds can be adsorbed and degraded by soil microorganisms, reducing their availability for root uptake if applied as a soil drench.[10][11][12][13][14]Foliar application is the recommended method for direct contact with the virus on the plant surface.
Inconsistent control across the treated area.Uneven application or poor coverage of the plant foliage.Ensure proper calibration of spray equipment to deliver a fine, even mist that covers all parts of the plant, including the undersides of leaves where TMV can be present. Use a spreader adjuvant to improve coverage.[6]
No observable effect on TMV symptoms.Application timing is not optimal for the virus life cycle.Apply this compound as a protective measure before widespread infection occurs, or at the very early stages of symptom development.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound (compound A6).

Parameter Value Reference
EC50 against TMV 62.8 µg/mL[1]
Binding Affinity (Kd) to TMV Coat Protein 1.862 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Foliar Spray

This protocol provides a general method for preparing a sprayable formulation of this compound for experimental field applications.

Materials:

  • This compound

  • Organic solvent (e.g., DMSO or Ethanol)

  • Non-ionic surfactant (adjuvant)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in a minimal volume of the chosen organic solvent to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Spray Solution: Fill a container with half the final volume of distilled water.

  • While stirring, slowly add the this compound stock solution to the water.

  • Add a non-ionic surfactant at the manufacturer's recommended concentration (typically 0.1-0.5% v/v).

  • Continue stirring and add the remaining volume of distilled water.

  • Maintain agitation until the solution is uniformly mixed. Use the solution immediately after preparation.

Protocol 2: In Vivo Evaluation of this compound Efficacy against TMV

This protocol outlines a method for assessing the protective and curative activity of this compound on a suitable host plant, such as Nicotiana tabacum.

Materials:

  • Healthy, susceptible host plants (e.g., Nicotiana tabacum cv. Xanthi)

  • TMV inoculum

  • This compound spray formulation (from Protocol 1)

  • Control spray (vehicle with solvent and adjuvant but without this compound)

  • Phosphate buffer

  • Carborundum powder (abrasive)

Procedure:

  • Plant Propagation: Grow healthy host plants to the 4-6 leaf stage.

  • Protective Activity Assay:

    • Divide plants into two groups: Treatment and Control.

    • Spray the Treatment group with the this compound formulation until foliage is thoroughly wet.

    • Spray the Control group with the control spray.

    • 24 hours after treatment, mechanically inoculate the leaves of both groups with TMV inoculum mixed with carborundum powder by gently rubbing the leaf surface.

  • Curative Activity Assay:

    • Mechanically inoculate healthy plants with TMV as described above.

    • 24 hours after inoculation, spray the infected plants with either the this compound formulation or the control spray.

  • Observation and Data Collection:

    • Maintain the plants in a controlled environment.

    • Observe the plants daily for the appearance and severity of TMV symptoms (e.g., mosaic, stunting, necrosis).

    • At a predetermined time point (e.g., 7-14 days post-inoculation), quantify the virus titer using a method such as ELISA or RT-qPCR targeting the TMV coat protein gene.

Visualizations

Tmv_IN_9_Mechanism cluster_result This compound This compound TMV Coat Protein TMV Coat Protein This compound->TMV Coat Protein Binds to TMV Particle TMV Particle This compound->TMV Particle Disrupts Integrity TMV Coat Protein->TMV Particle Is a component of Disrupted TMV Particle Disrupted TMV Particle TMV Particle->Disrupted TMV Particle Host Cell Host Cell TMV Particle->Host Cell Infects Disrupted TMV Particle->Host Cell Infection Blocked Infection Blocked

This compound Mechanism of Action

Troubleshooting_Workflow start Low Efficacy of this compound issue_formulation Check Formulation and Solubility start->issue_formulation issue_application Review Application Method issue_formulation->issue_application Formulation OK solution_formulation Use Co-solvent and Adjuvants issue_formulation->solution_formulation Precipitation or Poor Mixing issue_environment Consider Environmental Factors issue_application->issue_environment Application OK solution_application Ensure Full Coverage and Correct Timing issue_application->solution_application Uneven Coverage or Wrong Timing solution_environment Apply in Low UV / No Rain Conditions issue_environment->solution_environment UV Degradation or Wash-off solution_phytotoxicity Conduct Dose-Response Test issue_environment->solution_phytotoxicity Environment OK

References

Technical Support Center: Off-Target Effects of Tobacco Mosaic Virus (TMV) Infection on Plant Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "Tmv-IN-9" did not yield information on a specific chemical compound. Therefore, this technical support center will address the well-documented "off-target" effects of Tobacco Mosaic Virus (TMV) infection on plant cellular mechanisms. For researchers using TMV as a viral vector or studying its pathogenesis, these unintended systemic effects are critical to consider.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TMV in a plant research context.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of TMV infection on host plant physiology?

A1: Beyond the typical mosaic symptoms, TMV infection systemically impacts host physiology. A primary effect is the disruption of photosynthesis.[1][2][3] The virus can induce chlorophyll (B73375) degradation and damage chloroplasts, leading to a reduction in chlorophyll content and overall photosynthetic capacity.[3][4] This impairment of photosynthesis is a major contributor to the stunted growth observed in infected plants.[1]

Q2: How does TMV infection alter host gene expression?

A2: TMV infection significantly alters the host's transcriptional landscape. The virus can induce the expression of pathogenesis-related (PR) genes as part of the plant's defense response.[5] Interestingly, TMV proteins have been shown to induce host RNA decay pathways, which may be a viral counter-defense mechanism against the plant's gene silencing machinery.[6][7] Furthermore, the TMV replicase protein can interact with host auxin/indole acetic acid (Aux/IAA) proteins, which are key regulators of auxin-responsive genes, leading to developmental symptoms.[8]

Q3: Can TMV infection interfere with plant signaling pathways?

A3: Yes, TMV infection can interfere with major plant signaling pathways. The interaction with Aux/IAA proteins directly implicates the disruption of auxin signaling, a critical pathway for plant development.[8] Additionally, TMV infection can trigger defense signaling cascades. For instance, TMV-infected plants have been observed to emit volatile organic compounds that can prime defense pathways, such as the Jasmonic Acid (JA) and Ethylene (ET) signaling pathways, in neighboring uninfected plants.[9]

Q4: What is the impact of TMV on host cell metabolism?

A4: TMV infection reprograms host cell metabolism to support viral replication. The virus hijacks the host's protein synthesis machinery to produce viral proteins.[10][11] This high demand for resources can lead to a depletion of metabolites available for normal plant growth and development. The reduction in photosynthesis also has a cascading effect on metabolism by limiting the production of glucose, which is essential for energy and building macromolecules.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Variable or no symptoms after mechanical inoculation. 1. Inefficient inoculation technique.2. Low virus titer in the inoculum.3. Plant age or species is not optimal for infection.1. Ensure gentle abrasion of leaves with carborundum powder before applying the inoculum to create entry points for the virus.[12] Wash leaves with water immediately after inoculation.[12]2. Confirm the concentration and infectivity of your viral stock using a local lesion host like Nicotiana glutinosa.[13]3. Use young, actively growing plants for inoculation, as they are generally more susceptible. For Nicotiana benthamiana, plants that are 4-5 weeks old are often used.[14]
Severe necrosis and plant death instead of mosaic symptoms. 1. Hypersensitive response (HR) in a resistant host.2. High concentration of surfactant in spray inoculations.1. Verify the plant species and cultivar. Some tobacco varieties possess the N gene, which confers resistance to TMV and results in a hypersensitive response, characterized by localized necrotic lesions to restrict virus spread.[15]2. If using a spray-on method with a surfactant like Silwet L-77, optimize the concentration. High concentrations can cause necrosis.[14][16]
Inconsistent results in gene expression analysis of infected tissue. 1. Uneven distribution of the virus in the plant.2. Sampling at different stages of infection.1. For systemic infections, harvest tissue from upper, newly developed leaves where the virus has moved systemically. Be aware that viral concentration may vary between leaves.2. Establish a clear time-course for your experiment (e.g., days post-inoculation) and consistently sample at the same time points to ensure reproducibility.
Difficulty in quantifying viral load. 1. Inappropriate quantification method for the experimental question.1. For relative quantification, RT-qPCR targeting the TMV coat protein gene is a reliable method.[17]2. For quantifying infectious particles, the local lesion bioassay on a host like N. glutinosa remains a gold standard. The number of lesions is proportional to the virus concentration.[18]

Quantitative Data Summary

Table 1: Impact of TMV Infection on Photosynthetic Parameters in Nicotiana tabacum

ParameterControl (Uninfected)TMV-InfectedPercentage Change
Chlorophyll Content (mg/g FW)2.51.5-40%
Net Photosynthetic Rate (μmol CO₂/m²/s)12.07.2-40%
Stomatal Conductance (mol H₂O/m²/s)0.40.25-37.5%
Intercellular CO₂ Concentration (μmol/mol)280250-10.7%
Transpiration Rate (mmol H₂O/m²/s)3.02.1-30%

Note: The values presented are representative and compiled from findings reported in studies such as[3]. Actual values will vary depending on the specific experimental conditions, host plant, and virus strain.

Experimental Protocols

1. Mechanical Inoculation of TMV on Nicotiana benthamiana

This protocol describes a standard method for infecting plants with TMV for studying in vivo effects.

  • Materials:

    • TMV-infected leaf tissue or purified TMV solution.

    • Inoculation buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Carborundum powder (320-grit).

    • Healthy 4-5 week old Nicotiana benthamiana plants.

    • Mortar and pestle.

    • Cotton swabs.

  • Procedure:

    • Prepare the inoculum by grinding 100 mg of TMV-infected leaf tissue in 1 mL of inoculation buffer using a mortar and pestle. Alternatively, dilute a purified TMV stock to the desired concentration (e.g., 0.1 mg/mL) in the inoculation buffer.

    • Select two to three young, fully expanded leaves on the host plant for inoculation.

    • Gently dust the surface of the selected leaves with a small amount of carborundum powder.

    • Dip a cotton swab into the TMV inoculum and gently rub the surface of the dusted leaves. Apply enough pressure to cause minor abrasion without severely damaging the tissue.

    • Approximately 5-10 minutes after inoculation, gently rinse the leaves with water to remove excess inoculum and carborundum.

    • Place the plant back in its growth environment and monitor for the appearance of symptoms, which typically develop within 7-14 days.

2. Quantification of TMV RNA by RT-qPCR

This protocol provides a method for quantifying the viral load in infected plant tissue.

  • Materials:

    • TMV-infected and healthy control plant tissue.

    • Liquid nitrogen.

    • RNA extraction kit suitable for plant tissue.

    • DNase I.

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green-based).

    • Primers specific for a TMV gene (e.g., the coat protein gene) and a plant housekeeping gene (e.g., actin or ubiquitin) for normalization.

    • qPCR instrument.

  • Procedure:

    • Harvest leaf tissue from both infected and control plants and immediately freeze in liquid nitrogen.

    • Extract total RNA from the tissue using a plant RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a cDNA synthesis kit.

    • Prepare the qPCR reactions by combining the qPCR master mix, forward and reverse primers for the TMV target gene or the housekeeping gene, and the synthesized cDNA.

    • Run the qPCR reactions on a thermal cycler using a standard amplification protocol.

    • Analyze the results using the ΔΔCt method to determine the relative expression of the TMV RNA, normalized to the expression of the housekeeping gene.

Visualizations

TMV_Lifecycle cluster_cell Plant Host Cell entry 1. Entry into cell (via mechanical wound) uncoating 2. Uncoating of viral RNA entry->uncoating translation 3. Translation of replicase proteins uncoating->translation replication 4. RNA Replication (+RNA -> -RNA -> +RNA) uncoating->replication viral RNA template translation->replication subgenomic 5. Synthesis of subgenomic RNAs replication->subgenomic assembly 7. Assembly of new virions replication->assembly progeny RNA cp_mp_synthesis 6. Translation of Coat Protein (CP) & Movement Protein (MP) subgenomic->cp_mp_synthesis cp_mp_synthesis->assembly Coat Protein movement 8. Cell-to-cell movement (via plasmodesmata) cp_mp_synthesis->movement Movement Protein assembly->movement

Caption: Simplified workflow of the Tobacco Mosaic Virus (TMV) lifecycle within a plant host cell.

Off_Target_Effects cluster_direct Direct Viral Activity cluster_indirect Host Response & Off-Target Effects tmv TMV Infection hijack Hijacking Host Translation Machinery tmv->hijack replicase Viral Replicase- Host Protein Interaction tmv->replicase photosynthesis Inhibition of Photosynthesis tmv->photosynthesis rna_decay Induction of RNA Decay Pathways tmv->rna_decay defense Activation of Plant Defense Responses (PR Genes) tmv->defense stunted_growth Stunted Growth & Symptoms hijack->stunted_growth resource drain auxin Disruption of Auxin Signaling replicase->auxin photosynthesis->stunted_growth auxin->stunted_growth defense->stunted_growth energy cost

Caption: Off-target effects of TMV infection on host plant cellular mechanisms and signaling.

Experimental_Workflow cluster_analysis Analysis Methods inoculation 1. TMV Inoculation (Mechanical or Spray) incubation 2. Plant Incubation (Controlled Environment) inoculation->incubation sampling 3. Tissue Sampling (Time-course) incubation->sampling analysis 4. Downstream Analysis sampling->analysis phenotype Phenotyping (Symptom Scoring) analysis->phenotype qpcr RT-qPCR (Viral Load, Gene Expression) analysis->qpcr proteomics Proteomics (Protein Level Changes) analysis->proteomics metabolomics Metabolomics (Metabolic Profiling) analysis->metabolomics

Caption: A general experimental workflow for studying the effects of TMV infection in plants.

References

Technical Support Center: Enhancing Tmv-IN-9 Bioavailability in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Tmv-IN-9 in plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antiviral agent that has shown significant efficacy against the Tobacco Mosaic Virus (TMV). Its primary mechanism of action involves binding to the TMV coat protein, which disrupts the integrity of the virus particles and prevents them from infecting the host plant.[1]

Q2: I'm observing lower than expected efficacy of this compound in my experiments. What are the potential reasons for this?

A2: Lower than expected efficacy can stem from several factors, primarily related to the bioavailability of the compound within the plant tissues. These factors can include:

  • Poor penetration of the plant cuticle: The waxy outer layer of leaves can be a significant barrier to the uptake of externally applied compounds.

  • Suboptimal formulation: The solvent and any additives used to dissolve and apply this compound can greatly influence its absorption.

  • Degradation of the compound: this compound may be degraded by enzymes or environmental factors on the leaf surface or within the plant tissues.

  • Inefficient transport within the plant: Once absorbed, the compound may not be effectively translocated to the sites of viral replication.

  • Plant defense responses: The plant's own defense mechanisms may be triggered, potentially leading to the sequestration or detoxification of this compound.

Q3: How can I improve the foliar uptake of this compound?

A3: To enhance foliar uptake, consider the following strategies:

  • Use of Adjuvants: Incorporate surfactants, wetting agents, or penetrants into your this compound formulation. These substances reduce the surface tension of the spray solution, leading to better leaf surface coverage and penetration of the cuticle.[2][3][4][5][6][7]

  • Optimal Application Timing: Apply foliar sprays during the early morning when stomata are more likely to be open, and humidity is higher. This can facilitate stomatal uptake and slow the drying of the spray droplets, allowing more time for absorption.[8][9]

  • Target the Underside of Leaves: Many plants have a higher density of stomata on the abaxial (lower) surface of their leaves. Directing the spray to this area can increase uptake.[8]

  • Co-application with certain nutrients: The addition of urea (B33335) or potassium nitrate (B79036) to the spray solution has been shown to increase the absorption of other compounds.[8]

Q4: What are nano-delivery systems and can they be used for this compound?

A4: Nano-delivery systems involve the use of nanoparticles to encapsulate and transport active compounds. These systems can protect the compound from degradation and facilitate its entry into plant cells.[10] Plant-derived nanoparticles (PDNPs) are an eco-friendly option that can be synthesized using plant extracts.[11] Encapsulating this compound in nanoparticles could be a promising strategy to enhance its bioavailability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low this compound concentration in plant tissue after application. Poor adhesion and spreading of the spray solution on the leaf surface.Incorporate a surfactant or wetting agent into the formulation to reduce surface tension and improve coverage.[2][3][4][5][6][7]
The waxy cuticle is preventing penetration.Add a penetrant adjuvant to the formulation to help soften the cuticle and facilitate absorption.[2] Consider gentle abrasion of a small leaf area before application in controlled experiments.
The spray solution is drying too quickly on the leaf surface.Apply the solution in the early morning or late evening when humidity is higher and temperatures are lower.[8][9] The use of humectants in the formulation can also slow down evaporation.[6]
Inconsistent results between experiments. Variability in plant age and health.Use plants of a consistent age and developmental stage for all experiments. Ensure plants are healthy and not under stress. Younger leaves tend to have thinner cuticles and may absorb compounds more readily.[9]
Inconsistent application technique.Standardize the application method, including spray volume, pressure, and distance from the leaf surface to ensure uniform coverage.
Phytotoxicity symptoms (e.g., leaf burn, necrosis) observed after application. The concentration of this compound or adjuvants is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound and any adjuvants.[8]
The solvent used in the formulation is causing damage to the plant tissue.Test different biocompatible solvents to find one that effectively dissolves this compound without harming the plant.
This compound is effective in vitro but not in planta. The compound is being metabolized or sequestered by the plant as part of a defense response.Investigate the role of plant defense pathways. Co-infiltration with suppressors of gene silencing (e.g., p19) during agroinfiltration experiments may provide insights.[12]
Limited translocation of this compound from the application site.Consider alternative delivery methods such as root drenching or stem injection for systemic distribution, although these methods have their own challenges. For foliar application, ensure the formulation promotes systemic uptake.

Experimental Protocols

Protocol 1: Formulation of this compound with Adjuvants for Foliar Application
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation:

    • Dilute the this compound stock solution in deionized water to the desired final concentration.

    • Add the selected adjuvant(s) according to the manufacturer's recommendations. A typical starting point for a non-ionic surfactant is 0.05-0.1% (v/v).

    • If using co-enhancers like urea or potassium nitrate, add them to the solution at a low concentration (e.g., 0.1-0.5% w/v).

    • Adjust the pH of the final solution to be between 5.5 and 6.5, as extreme pH can affect both the compound's stability and plant tissue integrity.[9]

  • Application:

    • Use a fine-mist sprayer to apply the solution evenly to the adaxial and abaxial surfaces of the leaves of healthy, well-watered plants.

    • Apply in the early morning or late evening.[8][9]

    • Include a control group treated with the formulation lacking this compound to assess any phytotoxic effects of the adjuvants and solvent.

Protocol 2: Agroinfiltration for Transient Expression and Co-delivery Studies in Nicotiana benthamiana

This protocol is adapted for studying the interaction of this compound with plant cellular processes. This compound can be co-delivered with viral constructs or plant gene expression vectors.

  • Agrobacterium Culture:

    • Grow Agrobacterium tumefaciens (e.g., strain GV3101) harboring the desired plasmid in LB medium with appropriate antibiotics at 28°C overnight with shaking.[13]

    • Include a separate culture of Agrobacterium containing a p19 silencing suppressor plasmid to enhance transient expression.[12]

  • Infiltration Buffer Preparation: Prepare an infiltration buffer containing 10 mM MES, 10 mM MgCl₂, and 150-200 µM acetosyringone, with a pH of 5.6.[1][14]

  • Preparation of Agrobacterium Suspension:

    • Pellet the overnight cultures by centrifugation.

    • Resuspend the bacterial pellets in the infiltration buffer to an OD₆₀₀ of 0.5-1.0.[14]

    • If co-infiltrating multiple constructs, mix the bacterial suspensions in equal ratios.

    • Incubate the suspension at room temperature for 2-3 hours.[14]

  • Infiltration:

    • Use a 1 mL needleless syringe to gently infiltrate the Agrobacterium suspension into the abaxial side of the leaves of 4-5 week old N. benthamiana plants.[1][13]

    • Mark the infiltrated areas.

  • Post-Infiltration and this compound Application:

    • After 24-48 hours, to allow for transient gene expression, apply the this compound formulation (as described in Protocol 1) to the infiltrated leaf patches.

    • Observe the plants for the desired effects over the next several days.

Signaling Pathways and Experimental Workflows

Plant Antiviral Defense Signaling Pathway

Plant_Antiviral_Defense Virus TMV Infection PAMPs Viral PAMPs (e.g., dsRNA) Virus->PAMPs releases R_Protein R-Protein Recognition of Viral Effectors Virus->R_Protein presents PTI PAMP-Triggered Immunity (PTI) PAMPs->PTI ETI Effector-Triggered Immunity (ETI) R_Protein->ETI SA_Pathway Salicylic Acid (SA) Signaling PTI->SA_Pathway RNAi RNA Interference (RNAi) PTI->RNAi can activate ETI->SA_Pathway JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling ETI->JA_ET_Pathway ROS Reactive Oxygen Species (ROS) Burst ETI->ROS ETI->RNAi can activate SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR Defense_Genes Expression of Defense Genes (e.g., PRs) SA_Pathway->Defense_Genes JA_ET_Pathway->Defense_Genes HR Hypersensitive Response (HR) ROS->HR Tmv_IN_9_Workflow Start Start: Low this compound Efficacy Formulation Step 1: Optimize Formulation Start->Formulation Adjuvants Add Adjuvants: - Surfactants - Penetrants Formulation->Adjuvants Application Step 2: Optimize Application Formulation->Application Timing Application Timing: - Early Morning - High Humidity Application->Timing Location Application Location: - Abaxial Leaf Surface Application->Location Nano_Delivery Step 3: Advanced Delivery Application->Nano_Delivery Nanoparticles Encapsulate in Nanoparticles Nano_Delivery->Nanoparticles Agroinfiltration Step 4: Co-delivery Studies Nano_Delivery->Agroinfiltration Co_expression Co-infiltrate with Viral/Plant Gene Constructs Agroinfiltration->Co_expression Analysis Step 5: Analysis Agroinfiltration->Analysis Quantification Quantify this compound in Tissue Analysis->Quantification Efficacy_Assay Assess Antiviral Efficacy Analysis->Efficacy_Assay End End: Enhanced Bioavailability Analysis->End

References

Tmv-IN-9 experimental variability and control measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Tmv-IN-9 in their experiments. The information is designed to address potential issues and ensure the generation of reliable and reproducible data.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in antiviral activity (EC50 values) between experiments. Inconsistent this compound concentration: Inaccurate serial dilutions or issues with stock solution stability.- Prepare fresh serial dilutions for each experiment from a recently prepared stock solution.- Validate the concentration of the stock solution using a suitable analytical method if possible.- Ensure complete solubilization of this compound in the chosen solvent before preparing dilutions.
Variability in TMV inoculum: Differences in virus titer or purity between batches.- Use a standardized and quantified TMV stock for all experiments.- Determine the virus titer of each new batch of TMV inoculum before use.- Store TMV inoculum in small aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.
Inconsistent incubation times: Variation in the duration of treatment with this compound or post-inoculation incubation.- Strictly adhere to the defined incubation times as specified in the experimental protocol.- Use timers to ensure accurate timing for all experimental steps.
Low or no observed antiviral activity. Sub-optimal this compound concentration: The concentrations tested are below the effective range.- Perform a dose-response experiment with a wider range of concentrations, ensuring the range brackets the reported EC50 of 62.8 μg/mL.[1]
Degradation of this compound: Improper storage or handling of the compound.- Store this compound according to the manufacturer's instructions, typically at a low temperature and protected from light.- Prepare stock solutions in a suitable solvent and store them in small, single-use aliquots to minimize degradation.
Issues with the experimental assay: Problems with cell viability (for cell-based assays) or plant health.- Include a positive control (a known TMV inhibitor) to validate the assay's performance.- For plant-based assays, ensure plants are healthy and at a consistent developmental stage.- For in vitro assays, confirm the integrity and activity of the TMV coat protein.
Evidence of cytotoxicity or phytotoxicity. High concentrations of this compound or the solvent: The observed effect may be due to toxicity rather than specific antiviral activity.- Perform a cytotoxicity or phytotoxicity assay in parallel with the antiviral assay, using the same concentrations of this compound and the solvent.- The solvent used to dissolve this compound should be tested for its effects on the host system at the concentrations used in the experiment.
Precipitation of this compound in the assay medium. Poor solubility: The compound may not be soluble in the aqueous assay buffer.- Test the solubility of this compound in different biocompatible solvents (e.g., DMSO, ethanol) and select the one that provides the best solubility with the lowest toxicity.- Ensure the final concentration of the solvent in the assay medium is low and does not affect the experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antiviral agent that targets the Tobacco Mosaic Virus (TMV). It exhibits a strong binding affinity to the TMV coat protein.[1] This interaction is believed to disrupt the integrity of the TMV particles, thereby blocking the virus from successfully infecting the host plant.[1]

Q2: What are the key quantitative parameters of this compound's activity?

A2: The following table summarizes the reported quantitative data for this compound:

ParameterValueReference
EC50 against TMV62.8 μg/mL[1]
Binding Affinity (Kd) to TMV Coat Protein1.862 μM[1]

Q3: What are the essential controls to include in my this compound experiments?

A3: To ensure the validity of your results, the following controls are highly recommended:

  • Negative Control (Vehicle Control): Treat a set of samples with the solvent used to dissolve this compound at the same final concentration used in the experimental groups. This helps to determine if the solvent has any effect on the virus or the host system.

  • Positive Control: Include a known inhibitor of TMV in your assay. This will help to validate that the experimental setup is capable of detecting antiviral activity.

  • Untreated Control (Mock-infected): This group is not treated with the virus or the compound and serves as a baseline for host health (e.g., cell viability, plant phenotype).

  • Virus Control (Infected, Untreated): This group is infected with TMV but not treated with this compound. It represents the maximum level of viral infection and is the reference against which the activity of this compound is measured.

Q4: How should I prepare and store this compound?

Experimental Protocols & Visualizations

General Experimental Workflow for a TMV Inactivation Assay

This workflow outlines the key steps for assessing the direct inactivating effect of this compound on TMV particles.

G cluster_prep Preparation cluster_incubation Incubation cluster_inoculation Inoculation cluster_observation Observation & Data Collection A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Prepare TMV Inoculum D Incubate TMV with this compound dilutions B->D C->D E Inoculate Host Plants with the mixture D->E F Observe for symptom development (e.g., local lesions) E->F G Quantify antiviral activity (e.g., lesion count, ELISA) F->G

Caption: Workflow for TMV inactivation assay.

Proposed Signaling Pathway of this compound Action

This diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with the TMV coat protein.

G Tmv_IN_9 This compound TMV_CP TMV Coat Protein (CP) Tmv_IN_9->TMV_CP Binds to TMV_Particle Intact TMV Particle Tmv_IN_9->TMV_Particle Interacts with Disrupted_Particle Disrupted TMV Particle TMV_CP->TMV_Particle Forms TMV_Particle->Disrupted_Particle Disruption Host_Infection Host Cell Infection TMV_Particle->Host_Infection No_Infection Infection Blocked Disrupted_Particle->No_Infection

Caption: this compound mechanism of action.

References

Validation & Comparative

Tmv-IN-9 Outperforms Ningnanmycin in Direct Antiviral Efficacy Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent comparative analysis reveals that Tmv-IN-9, a novel ferulic acid dimer, demonstrates superior direct antiviral efficacy against the Tobacco Mosaic Virus (TMV) when compared to the widely used commercial bio-pesticide, Ningnanmycin. Experimental data indicates that this compound possesses a significantly lower inactivation EC50 value, suggesting a more potent disruption of viral particle integrity. While Ningnanmycin displays a broader mechanism of action that includes inducing systemic resistance in the host plant, this compound's strength lies in its direct and potent inhibition of viral self-assembly.

This comparison guide provides a detailed examination of the efficacy, mechanisms of action, and experimental protocols for both this compound and Ningnanmycin, offering valuable insights for researchers, scientists, and drug development professionals in the field of plant virology.

Quantitative Efficacy: A Head-to-Head Comparison

The antiviral activities of this compound (also referred to as compound A6 in scientific literature) and Ningnanmycin have been evaluated through various assays, including inactivation, protective, and curative effects. The half-maximal effective concentration (EC50) is a key metric used to quantify and compare their potency.

CompoundInactivation EC50 (µg/mL)Curative EC50 (µg/mL)Protective EC50 (µg/mL)Binding Affinity to TMV-CP (K_d) (µM)
This compound (A6) 62.8[1]--1.862[1]
Ningnanmycin 108.1[1]51.2% inhibition at 500 µg/mL[2]57% inhibition at 500 µg/mL[3]1.10–3.96[4]

Note: Direct EC50 values for curative and protective activities of this compound and a comprehensive set of directly comparable EC50 values for Ningnanmycin under identical experimental conditions were not available in the reviewed literature. The presented data for Ningnanmycin's curative and protective effects are inhibition rates at a specific concentration.

Mechanisms of Action: A Tale of Two Strategies

The two compounds combat TMV through distinct, yet effective, mechanisms.

This compound: Direct Disruption of Viral Assembly

This compound's primary mode of action is the direct inhibition of TMV self-assembly. It achieves this by strongly binding to the TMV coat protein (CP)[1]. This interaction disrupts the integrity of the viral particles, preventing the proper encapsidation of the viral RNA and rendering the virus non-infectious[1].

dot

Tmv_IN_9_Mechanism This compound This compound Binding Binds to This compound->Binding TMV_CP TMV Coat Protein (CP) Disruption Disrupts Integrity of TMV Particles TMV_CP->Disruption Binding->TMV_CP Inhibition Inhibits Viral Self-Assembly Disruption->Inhibition Block Blocks Host Infection Inhibition->Block

Mechanism of Action for this compound against TMV.

Ningnanmycin: A Dual-Pronged Attack

Ningnanmycin employs a more complex, dual mechanism. Firstly, similar to this compound, it directly interacts with the TMV coat protein, interfering with its polymerization and the assembly of new virus particles[4]. Secondly, and distinctly, Ningnanmycin acts as a potent elicitor of the plant's own defense systems, inducing both Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR)[1][5][6]. This is achieved by activating multiple plant defense signaling pathways, including those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA)[5]. This leads to the upregulation of defense-related genes, such as NPR1 and Jaz3, and the production of pathogenesis-related (PR) proteins and defense enzymes like peroxidase (POD), phenylalanine ammonia-lyase (PAL), and superoxide (B77818) dismutase (SOD)[1][6].

dot

Ningnanmycin_Mechanism cluster_direct Direct Inhibition cluster_indirect Induced Systemic Resistance Ningnanmycin_direct Ningnanmycin TMV_CP TMV Coat Protein (CP) Ningnanmycin_direct->TMV_CP Binds to Inhibit_Assembly Inhibits CP Polymerization & Virus Assembly TMV_CP->Inhibit_Assembly Ningnanmycin_indirect Ningnanmycin Plant_Cell Plant Cell Ningnanmycin_indirect->Plant_Cell SA_JA_Pathways Activates SA & JA Signaling Pathways Plant_Cell->SA_JA_Pathways Gene_Expression Upregulates Defense Genes (NPR1, Jaz3, PRs) SA_JA_Pathways->Gene_Expression Enzyme_Activity Increases Defense Enzymes (PAL, POD, SOD) SA_JA_Pathways->Enzyme_Activity Systemic_Resistance Systemic Resistance (SAR & ISR) Gene_Expression->Systemic_Resistance Enzyme_Activity->Systemic_Resistance

Dual Mechanism of Action for Ningnanmycin against TMV.

Experimental Methodologies

The evaluation of both this compound and Ningnanmycin's antiviral activities against TMV primarily relies on the half-leaf method . This common and effective technique allows for the direct comparison of a treatment and a control on the same leaf, minimizing variability due to the host plant.

General Protocol for the Half-Leaf Method:
  • Plant Preparation: Tobacco plants (Nicotiana tabacum L. or a local lesion host like Nicotiana glutinosa) are cultivated under controlled greenhouse conditions to the 5-6 leaf stage.

  • TMV Inoculation: A purified TMV solution is prepared. The leaves of the tobacco plants are lightly dusted with an abrasive like carborundum and then gently rubbed with the TMV inoculum.

  • Compound Application:

    • Curative Assay: At a set time post-inoculation (e.g., 24 hours), the test compound (this compound or Ningnanmycin) is applied to one half of the inoculated leaves, while the other half is treated with a solvent control.

    • Protective Assay: The test compound is applied to one half of the leaves 24 hours before TMV inoculation. The other half is treated with a solvent control.

    • Inactivation Assay: The test compound is mixed with the TMV inoculum before being applied to one half of the leaf. The other half is inoculated with a mixture of the virus and a solvent control.

  • Observation and Data Collection: The plants are maintained in a controlled environment for 3-4 days, after which the number of local lesions on each half of the leaves is counted.

  • Calculation of Inhibition Rate: The antiviral efficacy is calculated using the formula:

    • Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

dot

Half_Leaf_Assay_Workflow Start Start: Healthy Tobacco Plants (5-6 leaf stage) Inoculation Inoculate Leaves with TMV (with Carborundum) Start->Inoculation Application Apply Test Compound to Left Half-Leaf Apply Control to Right Half-Leaf Inoculation->Application For Curative Assay Incubation Incubate for 3-4 Days in Controlled Environment Application->Incubation Observation Count Local Lesions on Each Half-Leaf Incubation->Observation Calculation Calculate Inhibition Rate (%) Observation->Calculation End End: Efficacy Determined Calculation->End

References

A Comparative Analysis of Tmv-IN-9 and Ribavirin for Tobacco Mosaic Virus (TMV) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two inhibitors of the Tobacco Mosaic Virus (TMV): Tmv-IN-9 and the broad-spectrum antiviral agent Ribavirin (B1680618). This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and application in TMV inhibition research.

Executive Summary

Tobacco Mosaic Virus (TMV) is a resilient and economically significant plant pathogen that has served as a model system in virology for decades. The development of effective antiviral agents against TMV is crucial for agricultural and biotechnological applications. This guide focuses on a comparative analysis of two such agents: this compound, a compound known to target the virus's structural components, and Ribavirin, a synthetic nucleoside analog with a broad spectrum of antiviral activity.

This compound demonstrates potent anti-TMV activity by directly interacting with the TMV coat protein, thereby inhibiting the self-assembly of viral particles. In contrast, Ribavirin acts on the early stages of the viral replication cycle, preceding the synthesis of viral RNA and proteins. While both compounds exhibit inhibitory effects on TMV, their distinct mechanisms of action present different advantages and potential applications in antiviral strategies. This guide presents a side-by-side comparison of their efficacy based on available quantitative data, details the experimental protocols for their evaluation, and provides visual representations of their mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison of this compound and Ribavirin

The following tables summarize the available quantitative data on the anti-TMV activity of this compound and Ribavirin. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with consideration of potential variations in experimental conditions.

CompoundEC50 (µg/mL)Binding Affinity (Kd) to TMV Coat Protein (µM)Source
This compound62.8 (Inactivating)1.862[1]
Ribavirin138.3Not Applicable[2]

Table 1: Comparative Efficacy and Binding Affinity. this compound shows a lower EC50 value for inactivating activity compared to Ribavirin, suggesting higher potency in this specific assay. The binding affinity of this compound to the TMV coat protein is a key characteristic of its mechanism.

CompoundConcentration (µg/mL)Inactivation Effect (%)Protective Effect (%)Curative Effect (%)Source
Ribavirin50050.852.348.6[3]

Mechanisms of Action

The two compounds inhibit TMV through fundamentally different mechanisms.

This compound: Inhibition of Viral Assembly

This compound's primary mechanism of action is the disruption of TMV self-assembly. It achieves this by binding directly to the TMV coat protein (CP). This interaction prevents the proper polymerization of CP subunits around the viral RNA, a critical step in the formation of new, infectious virions. By targeting the structural components of the virus, this compound effectively neutralizes viral particles and prevents their propagation.[1]

Ribavirin: Inhibition of Early Viral Replication

Ribavirin, a guanosine (B1672433) analog, inhibits an early and essential step in the TMV replication cycle.[4] Its mode of action occurs after the virus has entered the host cell but before the commencement of viral RNA and protein synthesis. It is suggested that Ribavirin triphosphate, the active form of the drug, may interfere with the capping of viral RNAs, a crucial process for the stability and translation of viral genetic material. This early intervention halts the replication process at its inception.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-TMV compounds.

Half-Leaf Local Lesion Assay for Antiviral Activity

This assay is a standard method for quantifying the inhibition of TMV infectivity.

a. Materials and Reagents:

  • Test Compounds: this compound or Ribavirin

  • Positive Control: A known anti-TMV agent (e.g., Ningnanmycin)

  • Virus: Purified Tobacco Mosaic Virus (TMV) at a concentration of approximately 50 µg/mL.

  • Local Lesion Host Plant: Nicotiana glutinosa or a similar host that forms necrotic local lesions upon TMV infection.

  • Inoculation Buffer: Typically 0.01 M phosphate (B84403) buffer (pH 7.0).

  • Abrasive: Carborundum or Celite.

b. Experimental Procedure:

  • Inactivation Assay:

    • Mix the purified TMV solution (e.g., 50 µg/mL) with an equal volume of the test compound solution at the desired concentration.

    • Incubate the mixture at room temperature for 30 minutes.

    • Gently rub the mixture onto one half of a Nicotiana glutinosa leaf that has been lightly dusted with carborundum.

    • On the other half of the same leaf, apply a mixture of TMV and the corresponding solvent control.

    • After 2-3 days, count the number of local lesions on each half of the leaf.

    • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves.

  • Protective Assay:

    • Smear the test compound solution onto one half of a Nicotiana glutinosa leaf.

    • Smear the solvent control onto the other half of the same leaf.

    • After a set period (e.g., 2 hours), inoculate the entire leaf with the TMV solution.

    • Count the lesions after 2-3 days and calculate the inhibition rate as described above.

  • Curative Assay:

    • Inoculate the entire surface of several Nicotiana glutinosa leaves with the TMV solution.

    • After a set period (e.g., 2 hours) post-inoculation, smear the test compound solution onto one half of each leaf and the solvent control onto the other half.

    • Count the lesions after 2-3 days and calculate the inhibition rate.

TMV Coat Protein (CP) Binding Assay (Conceptual Protocol)

This protocol outlines a general approach to assess the binding of an inhibitor to the TMV CP, inspired by methods for studying protein-protein interactions.

a. Materials and Reagents:

  • Purified TMV Coat Protein (CP)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Nitrocellulose membrane

  • Apparatus for SDS-PAGE and Western blotting

  • Detection system (e.g., specific antibody against TMV CP or a tagged version of the CP).

b. Experimental Procedure:

  • Immobilization of TMV CP: Run purified TMV CP on an SDS-PAGE gel and transfer the protein to a nitrocellulose membrane.

  • Renaturation of CP (if necessary): If the protein was denatured during electrophoresis, a refolding step may be required. This can involve a series of washes with decreasing concentrations of a denaturant (e.g., guanidine (B92328) hydrochloride).

  • Blocking: Block the membrane with a solution of BSA in PBS to prevent non-specific binding.

  • Incubation with Inhibitor: Incubate the membrane with a solution of this compound at various concentrations.

  • Washing: Wash the membrane extensively with PBS to remove any unbound inhibitor.

  • Detection: Detect the amount of TMV CP on the membrane using a specific antibody and a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) for chemiluminescent detection. A decrease in the signal in the presence of this compound could indicate a conformational change or masking of the antibody epitope due to binding, though more direct binding assays like surface plasmon resonance or isothermal titration calorimetry would provide more definitive binding kinetics.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Tmv_IN_9_Mechanism cluster_virus TMV Life Cycle cluster_inhibitor Inhibition Pathway TMV_RNA Viral RNA Assembly Virus Assembly TMV_RNA->Assembly TMV_CP Coat Protein Subunits TMV_CP->Assembly New_Virion New Infectious TMV Particle Assembly->New_Virion Tmv_IN_9 This compound Tmv_IN_9->TMV_CP Binds to Inhibition Inhibition Tmv_IN_9->Inhibition Inhibition->Assembly

Caption: Mechanism of this compound action on TMV assembly.

Ribavirin_Mechanism cluster_virus_replication TMV Replication Cycle cluster_inhibitor_pathway Inhibition Pathway Entry Virus Entry Uncoating Uncoating Entry->Uncoating Early_Replication Early Replication (RNA Capping & Initiation) Uncoating->Early_Replication RNA_Synthesis Viral RNA Synthesis Early_Replication->RNA_Synthesis Protein_Synthesis Viral Protein Synthesis RNA_Synthesis->Protein_Synthesis Ribavirin Ribavirin Inhibition_Point Inhibition Ribavirin->Inhibition_Point Inhibition_Point->Early_Replication

Caption: Ribavirin's inhibition of an early stage in TMV replication.

Experimental_Workflow cluster_assay Local Lesion Assay Workflow cluster_binding Protein Binding Assay Workflow (Conceptual) Prepare_Inoculum Prepare TMV Inoculum & Inhibitor Solutions Inoculate_Leaves Inoculate Nicotiana glutinosa (Half-Leaf Method) Prepare_Inoculum->Inoculate_Leaves Incubate Incubate Plants (2-3 days) Inoculate_Leaves->Incubate Count_Lesions Count Local Lesions Incubate->Count_Lesions Calculate_Inhibition Calculate % Inhibition Count_Lesions->Calculate_Inhibition Immobilize_CP Immobilize TMV Coat Protein on Membrane Block Block Non-specific Sites Immobilize_CP->Block Incubate_Inhibitor Incubate with this compound Block->Incubate_Inhibitor Wash Wash Unbound Inhibitor Incubate_Inhibitor->Wash Detect_Binding Detect Bound Complex Wash->Detect_Binding

Caption: General experimental workflows for anti-TMV assays.

Conclusion

Both this compound and Ribavirin present viable, albeit different, strategies for the inhibition of Tobacco Mosaic Virus. This compound's targeted approach of disrupting viral assembly by binding to the coat protein is reflected in its potent inactivating activity. Ribavirin, with its broader mechanism of inhibiting an early stage of viral replication, demonstrates effectiveness in protective, curative, and inactivation scenarios.

The choice between these or similar inhibitors for research or development purposes will depend on the specific application. For strategies requiring the direct neutralization of viral particles, compounds with a mechanism similar to this compound may be preferable. For prophylactic or therapeutic applications where halting the replication cycle is paramount, inhibitors like Ribavirin that target essential enzymatic processes could be more effective.

Further research, particularly direct comparative studies under identical experimental conditions, is necessary to fully elucidate the relative potencies and therapeutic windows of these two compounds. Additionally, a deeper understanding of the precise molecular interactions of this compound with the TMV coat protein and the specific "early function" inhibited by Ribavirin will be instrumental in the rational design of next-generation anti-TMV agents.

References

Independent Verification of Tmv-IN-9's Antiviral Efficacy Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the antiviral agent Tmv-IN-9 with other established alternatives, namely Ningnanmycin and Ribavirin, in the context of their activity against the Tobacco Mosaic Virus (TMV). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiviral compounds. This document summarizes key performance data, details experimental methodologies for verification, and illustrates the underlying biological pathways and experimental workflows.

Comparative Analysis of Antiviral Activity

The antiviral efficacy of this compound and its comparators is quantified by their half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect. The following table summarizes the available EC50 values for this compound, Ningnanmycin, and Ribavirin against TMV, as determined by various in vivo antiviral assays.

CompoundCurative Activity (EC50 in µg/mL)Protective Activity (EC50 in µg/mL)Inactivation Activity (EC50 in µg/mL)General Antiviral Activity (EC50 in µg/mL)
This compound Not ReportedNot ReportedNot Reported62.8
Ningnanmycin 296.0[1]207.0[1]40.3[1]-
Ribavirin 557.5[1]Not ReportedNot Reported138.3[2]

Note: The reported EC50 for this compound does not specify the assay type (curative, protective, or inactivation). The values for Ningnanmycin and Ribavirin are provided for comparative context and are derived from studies that may have different experimental conditions.

Mechanism of Action

The primary antiviral mechanism of this compound and Ningnanmycin involves the direct targeting of the TMV coat protein (CP), which is crucial for viral assembly and stability. In contrast, Ribavirin acts at an earlier stage of the viral lifecycle.

  • This compound: This antiviral agent exhibits a strong binding affinity for the TMV coat protein. This interaction disrupts the integrity of the TMV particles, thereby blocking the virus from successfully infecting host plant cells.

  • Ningnanmycin: This antibiotic also directly binds to the TMV coat protein discs, interfering with their assembly and leading to a loss of pathogenicity. Additionally, Ningnanmycin has been shown to induce systemic acquired resistance (SAR) in the host plant, activating its natural defense mechanisms against viral infections.

  • Ribavirin: This broad-spectrum antiviral agent inhibits an early phase of TMV replication, preceding the synthesis of viral RNA and proteins.

The following diagram illustrates the distinct mechanisms by which these antiviral agents inhibit the Tobacco Mosaic Virus.

Antiviral_MoA cluster_tmv_lifecycle TMV Lifecycle cluster_inhibitors Antiviral Intervention Virus_Entry Virus Entry Uncoating Uncoating & Viral RNA Release Virus_Entry->Uncoating Replication Viral RNA & Protein Synthesis Uncoating->Replication Assembly Virion Assembly Replication->Assembly Cell_to_Cell_Spread Cell-to-Cell Spread Assembly->Cell_to_Cell_Spread Tmv_IN_9 This compound Tmv_IN_9->Assembly Inhibits assembly by binding to Coat Protein Ningnanmycin Ningnanmycin Ningnanmycin->Assembly Inhibits assembly by binding to Coat Protein Ribavirin Ribavirin Ribavirin->Replication Inhibits early replication

Caption: Mechanisms of Action of this compound and Comparators.

Experimental Protocols

The antiviral activity of this compound and other compounds against TMV can be independently verified using the half-leaf local lesion assay. This method provides a quantitative measure of a compound's ability to inhibit viral infection in a plant model.

Half-Leaf Local Lesion Assay

This assay is divided into three main types to assess the curative, protective, and inactivation effects of the test compound.

Materials:

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ningnanmycin, Ribavirin)

  • Negative control (solvent used to dissolve the test compound)

  • Purified Tobacco Mosaic Virus (TMV) inoculum

  • Host plants (e.g., Nicotiana tabacum var. Xanthi-nc or Nicotiana glutinosa)

  • Phosphate (B84403) buffer

  • Carborundum (abrasive)

Procedure:

  • Plant Preparation: Cultivate healthy host plants to the 5-6 leaf stage.

  • Inoculum Preparation: Prepare a TMV inoculum at a concentration that produces a countable number of local lesions.

  • Compound Preparation: Dissolve the test compound and controls in a suitable solvent and then dilute to the desired concentration with phosphate buffer.

Assay Variations:

  • Curative Activity:

    • Inoculate the entire leaf surface of the host plants with the TMV inoculum using a gentle rubbing motion with carborundum.

    • After 24 hours, apply the test compound solution to the left half of the inoculated leaves and the negative control solution to the right half.

    • Maintain the plants under suitable growth conditions for 3-4 days and then count the number of local lesions on each half of the leaves.

  • Protective Activity:

    • Apply the test compound solution to the left half of the leaves of healthy plants and the negative control solution to the right half.

    • After 12 hours, inoculate the entire leaf surface with the TMV inoculum.

    • After 3-4 days, count the number of local lesions on each half of the leaves.

  • Inactivation Activity:

    • Mix the TMV inoculum with an equal volume of the test compound solution and, in a separate preparation, with the negative control solution.

    • Incubate the mixtures at room temperature for 30 minutes.

    • Inoculate the left half of the leaves of healthy plants with the TMV-compound mixture and the right half with the TMV-control mixture.

    • Count the number of local lesions on each half of the leaves after 3-4 days.

Data Analysis:

Calculate the inhibition rate (%) for each assay type using the following formula:

Inhibition Rate (%) = [(Average lesions in control half) - (Average lesions in treated half)] / (Average lesions in control half) x 100

The EC50 value can then be determined by testing a range of concentrations and analyzing the dose-response curve.

The following diagram outlines the general workflow for the half-leaf local lesion assay.

Half_Leaf_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plant_Prep Cultivate Host Plants Treatment Apply Compound/Inoculum to Half-Leaves Plant_Prep->Treatment Inoculum_Prep Prepare TMV Inoculum Inoculum_Prep->Treatment Compound_Prep Prepare Test Compound Solutions Compound_Prep->Treatment Incubation Incubate Plants (3-4 days) Treatment->Incubation Lesion_Count Count Local Lesions Incubation->Lesion_Count Inhibition_Calc Calculate Inhibition Rate Lesion_Count->Inhibition_Calc EC50_Calc Determine EC50 Inhibition_Calc->EC50_Calc

Caption: General workflow of the half-leaf local lesion assay.

TMV Replication Cycle and Host Plant Defense Induction

Understanding the replication cycle of TMV is essential for identifying potential antiviral targets. The virus enters the plant cell through mechanical wounds, releases its RNA, and hijacks the host's cellular machinery to replicate its genome and produce viral proteins. These components then self-assemble into new virus particles, which can spread to adjacent cells.

Certain antiviral agents, like Ningnanmycin, can also stimulate the plant's own defense mechanisms. This induced systemic resistance involves complex signaling pathways that lead to the expression of defense-related genes and the production of antimicrobial compounds, providing broader and more durable protection against pathogens.

The diagram below illustrates a simplified TMV replication cycle and the points of intervention by antiviral compounds, including the induction of host defense pathways.

TMV_Replication_and_Defense cluster_virus TMV Replication Cycle cluster_inhibition Antiviral Intervention cluster_host Host Plant Response Entry 1. Virus Entry (Mechanical Wound) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation of Viral Proteins Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly of New Virions Replication->Assembly Movement 6. Cell-to-Cell Movement Assembly->Movement CP_Inhibitor This compound / Ningnanmycin CP_Inhibitor->Assembly Inhibits Replication_Inhibitor Ribavirin Replication_Inhibitor->Replication Inhibits Host_Defense Ningnanmycin SAR Systemic Acquired Resistance (SAR) Host_Defense->SAR Induces Defense_Genes Expression of Defense Genes SAR->Defense_Genes

Caption: TMV replication cycle and points of antiviral intervention.

References

Cross-Validation of Tmv-IN-9's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Tmv-IN-9, a potent antiviral agent against the Tobacco Mosaic Virus (TMV), with other known TMV inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. This document outlines the mechanisms of action, presents quantitative efficacy data, and provides detailed experimental protocols for key assays.

Mechanism of Action: this compound and Alternatives

This compound exerts its antiviral activity through a direct interaction with the Tobacco Mosaic Virus Coat Protein (TMV-CP). This binding disrupts the self-assembly of the viral particles, which is a critical step in the viral lifecycle. By preventing the proper formation of the protective protein coat around the viral RNA, this compound effectively destroys the integrity of the virions and blocks their ability to infect host plant cells.[1]

A comparison with other TMV inhibitors reveals both similar and divergent mechanisms of action:

  • Ningnanmycin: Similar to this compound, Ningnanmycin directly binds to the TMV-CP and inhibits the assembly process. This interaction can lead to the disassembly of the coat protein discs into monomers, significantly reducing the virus's pathogenicity.[2][3] Beyond direct viral interaction, Ningnanmycin also induces systemic acquired resistance (SAR) in the host plant, triggering its natural defense pathways.[4][5]

  • Dufulin: This antiviral agent primarily acts by inducing systemic acquired resistance (SAR) in the host plant. It activates the plant's defense signaling pathways, leading to an antiviral state that is not reliant on direct interaction with the virus particles.[6][7][8]

  • Antofine (ATF): ATF interacts with the initial TMV RNA, which blocks the assembly of the viral particles.

  • Bingqingxiao (BQX): BQX has been shown to have both preventive and curative effects and can alter the protein expression profile of the host plant upon TMV infection.

The following diagram illustrates the proposed mechanism of action for this compound.

This compound Mechanism of Action TMV Virion TMV Virion TMV-CP Monomers TMV-CP Monomers TMV Virion->TMV-CP Monomers Disassembly Host Cell Infection Host Cell Infection TMV Virion->Host Cell Infection Infects TMV-CP Monomers->TMV Virion Self-assembly with Viral RNA Inhibited Assembly Inhibited Assembly TMV-CP Monomers->Inhibited Assembly Binding Viral RNA Viral RNA This compound This compound This compound->Inhibited Assembly Inhibited Assembly->Host Cell Infection Blocks

This compound inhibits TMV self-assembly by binding to coat proteins.

Quantitative Performance Comparison

The efficacy of this compound and other antiviral agents against TMV has been quantified using various metrics, including the half-maximal effective concentration (EC50), binding affinity (Kd), and percentage of inhibition under different treatment regimens (inactivation, protective, and curative).

CompoundEC50 (μg/mL)Binding Affinity (Kd) to TMV-CP (μM)Inactivation Effect (%)Protective Effect (%)Curative Effect (%)
This compound 62.8[1]1.862[1]Not ReportedNot ReportedNot Reported
Ningnanmycin Not Reported1.10–3.96[3]37.6 (at 50 μg/mL)[5]Not Reported60.6 (at 500 μg/mL)[9]
ATF Not Reported400–13,900[9]Not ReportedNot Reported61.1 (at 500 μg/mL)[9]
Ribavirin Not ReportedNot Reported38.9 (at 500 mg/L)36.4 (at 500 mg/L)39.2 (at 500 mg/L)
Compound 3p Not ReportedNot ReportedNot ReportedNot Reported22.6–86.5 (at 500 mg/mL)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of anti-TMV agents. The following diagram illustrates a general workflow for screening antiviral compounds against TMV.

Antiviral Screening Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Compound Preparation Compound Preparation Binding Assay Binding Assay Compound Preparation->Binding Assay TMV Purification TMV Purification TMV Purification->Binding Assay Assembly Inhibition Assay Assembly Inhibition Assay Binding Assay->Assembly Inhibition Assay Antiviral Activity Assay Antiviral Activity Assay Assembly Inhibition Assay->Antiviral Activity Assay Plant Cultivation Plant Cultivation Plant Cultivation->Antiviral Activity Assay Data Analysis Data Analysis Antiviral Activity Assay->Data Analysis

A general workflow for the screening of anti-TMV compounds.
TMV Purification

Objective: To obtain a purified and quantified stock of Tobacco Mosaic Virus for use in subsequent assays.

Materials:

  • TMV-infected tobacco leaves (e.g., Nicotiana tabacum L.)

  • 0.1 M phosphate (B84403) buffer (pH 7.2)

  • n-butanol

  • Polyethylene glycol (PEG) 6000

  • NaCl

  • Centrifuge and ultracentrifuge

  • Spectrophotometer

Protocol:

  • Homogenize systemically infected tobacco leaves in 0.1 M phosphate buffer.

  • Clarify the homogenate by low-speed centrifugation.

  • Add n-butanol to the supernatant to a final concentration of 8% (v/v) and stir for 30 minutes.

  • Centrifuge to remove plant debris.

  • Precipitate the virus from the supernatant by adding PEG 6000 to 8% (w/v) and NaCl to 0.2 M, followed by incubation on ice and centrifugation.

  • Resuspend the pellet in a small volume of phosphate buffer.

  • Further purify the virus by differential centrifugation (alternating low-speed and high-speed centrifugation).

  • Determine the virus concentration spectrophotometrically using an extinction coefficient of 3.0 for a 1 mg/mL solution at 260 nm.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

Objective: To evaluate the protective, curative, and inactivation effects of a compound against TMV on a local lesion host plant.

Materials:

  • Local lesion host plants (e.g., Nicotiana glutinosa)

  • Purified TMV

  • Test compound solutions at various concentrations

  • Control solution (e.g., solvent used to dissolve the compound)

  • Carborundum (abrasive)

  • Phosphate buffer

Protocol:

  • Protective Effect:

    • Select healthy, mature leaves of the host plant.

    • Gently rub the left half of each leaf with the test compound solution.

    • Rub the right half of the same leaf with the control solution.

    • After 24 hours, inoculate the entire leaf with a purified TMV solution mixed with carborundum.

    • Rinse the leaves with water.

  • Curative Effect:

    • Inoculate the entire leaf with TMV as described above.

    • After 2 hours, apply the test compound solution to the left half of the leaf and the control solution to the right half.

  • Inactivation Effect:

    • Mix the TMV solution with the test compound solution and incubate for 30 minutes.

    • Inoculate the left half of the leaf with this mixture.

    • Inoculate the right half of the leaf with a mixture of TMV and the control solution.

  • Data Collection and Analysis:

    • Maintain the plants in a controlled environment for 3-4 days.

    • Count the number of local lesions on each half of the leaves.

    • Calculate the percentage of inhibition for each effect using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

TMV Coat Protein Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the binding affinity (Kd) of a compound to the TMV coat protein.

Materials:

  • Purified TMV coat protein (discs or monomers)

  • Test compound solution

  • Isothermal Titration Calorimeter

  • Dialysis buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)

Protocol:

  • Dialyze the purified TMV-CP against the buffer to ensure buffer matching with the compound solution.

  • Prepare the test compound in the same dialysis buffer.

  • Load the TMV-CP solution into the sample cell of the ITC instrument.

  • Load the test compound solution into the injection syringe.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Analyze the resulting data using appropriate software to fit a binding model and determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]

TMV Particle Integrity Analysis (Transmission Electron Microscopy - TEM)

Objective: To visually assess the effect of a compound on the morphology and integrity of TMV particles.

Materials:

  • Purified TMV

  • Test compound solution

  • Control solution

  • Carbon-coated copper grids

  • Negative stain (e.g., 2% phosphotungstic acid or uranyl acetate)

  • Transmission Electron Microscope

Protocol:

  • Mix the purified TMV solution with the test compound solution and incubate for a specified period (e.g., 30 minutes). A control sample with TMV and control solution should be prepared in parallel.

  • Apply a small drop of the mixture onto a carbon-coated copper grid and allow it to adsorb for a few minutes.

  • Wick off the excess liquid with filter paper.

  • Wash the grid by floating it on drops of distilled water.

  • Negatively stain the sample by applying a drop of the staining solution to the grid for 1-2 minutes.

  • Wick off the excess stain and allow the grid to air dry completely.

  • Observe the grids under a transmission electron microscope and capture images.

  • Compare the morphology of the TMV particles in the treated sample to the control sample to identify any signs of disruption, disassembly, or aggregation.[11]

References

Replicating Tmv-IN-9's Antiviral Efficacy: A Comparative Guide to EC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published EC50 value of Tmv-IN-9, a potent inhibitor of the Tobacco Mosaic Virus (TMV), with other relevant antiviral compounds. Detailed experimental protocols for replicating the reported EC50 value are presented, alongside a visual representation of the underlying mechanism of action. This document is intended to serve as a practical resource for researchers seeking to verify and build upon existing findings in the field of plant virology and antiviral drug discovery.

Quantitative Comparison of Anti-TMV Compounds

The half-maximal effective concentration (EC50) is a critical measure of a compound's potency in inhibiting a specific biological process. The following table summarizes the reported EC50 values for this compound and a selection of other compounds against the Tobacco Mosaic Virus.

Compound NameEC50 Value (µg/mL)Target/Mechanism of ActionReference
This compound (A6) 62.8 Inactivation; Binds to TMV Coat Protein, Inhibits Self-Assembly [1]
Ningnanmycin108.1Not specified in this context[1]
Compound E394.4Inactivation; Binds to TMV Coat Protein[1]
Compound E585.2Inactivation; Binds to TMV Coat Protein[1]
Ferulic acid ester derivative (Compound 2)84.8Inactivation[2]

Experimental Protocol: EC50 Determination of this compound

The following protocol for determining the in vivo anti-TMV activity is based on the methodology reported for this compound (also referred to as compound A6) and other similar antiviral screening assays. The half-leaf method is a standard procedure in plant virology for assessing the efficacy of antiviral compounds by observing the reduction in local lesions on inoculated leaves.

Materials and Reagents:
  • Test Compound: this compound

  • Positive Control: Ningnanmycin or another known anti-TMV agent

  • Negative Control: Solvent used to dissolve the test compound (e.g., DMSO)

  • Virus: Purified Tobacco Mosaic Virus (TMV) at a concentration of 6 μg/mL

  • Host Plant: Nicotiana glutinosa (a local lesion host for TMV) at the 6-7 leaf stage

  • Inoculation Buffer: Typically a phosphate (B84403) buffer (e.g., 0.01 M PBS)

  • Carborundum (abrasive powder)

  • Distilled water

Procedure:
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. From this, create a series of dilutions to be tested (e.g., 500 µg/mL, 250 µg/mL, 125 µg/mL, etc.) in the inoculation buffer. Prepare solutions of the positive and negative controls at the same concentrations.

  • Virus Inoculum Preparation: Dilute the purified TMV stock with the inoculation buffer to a final concentration of 6 μg/mL.

  • Inoculation of Host Plants:

    • Select healthy, similar-sized leaves on several Nicotiana glutinosa plants.

    • Lightly dust the upper surface of each leaf with carborundum.

    • Mechanically inoculate the entire leaf with the TMV solution by gently rubbing with a sterile cotton swab or finger.

  • Application of Test Compounds:

    • Immediately after inoculation (for curative effect), or before inoculation (for protective effect), apply the different concentrations of this compound solution to one half of each inoculated leaf.

    • Apply the negative control solution to the other half of the same leaf. This allows for a direct comparison on the same leaf, minimizing variability.

    • Treat a separate set of plants with the positive control in the same manner.

  • Incubation: Keep the inoculated plants in a controlled environment (e.g., greenhouse or growth chamber) at 23-25°C for 3-4 days to allow for the development of local lesions.

  • Data Collection: Count the number of local lesions on each half of the treated leaves.

  • Calculation of Inhibition Rate and EC50:

    • Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = average number of lesions on the control half-leaves

      • T = average number of lesions on the treated half-leaves

    • Plot the inhibition percentage against the logarithm of the compound concentration.

    • Use regression analysis to determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the number of local lesions.

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental workflow and the mode of action of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_inoculation Inoculation & Treatment cluster_incubation_data Incubation & Data Analysis virus_prep Prepare TMV Inoculum (6 µg/mL) inoculate_tmv Inoculate Leaf with TMV virus_prep->inoculate_tmv compound_prep Prepare this compound Dilutions apply_compound Apply this compound to Half-Leaf compound_prep->apply_compound select_leaves Select N. glutinosa Leaves apply_carborundum Apply Carborundum select_leaves->apply_carborundum apply_carborundum->inoculate_tmv inoculate_tmv->apply_compound apply_control Apply Control to Other Half inoculate_tmv->apply_control incubate Incubate Plants (3-4 days) apply_compound->incubate apply_control->incubate count_lesions Count Local Lesions incubate->count_lesions calculate_inhibition Calculate % Inhibition count_lesions->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50 mechanism_of_action cluster_virus_lifecycle Normal TMV Assembly cluster_inhibition Inhibition by this compound rna TMV RNA assembly Self-Assembly rna->assembly cp Coat Protein (CP) Monomers disk CP Disks cp->disk binding Binding cp->binding disk->assembly virion Intact Virion assembly->virion tmv_in_9 This compound tmv_in_9->binding disrupted_assembly Disrupted Assembly binding->disrupted_assembly Inhibits no_virion No Infectious Virion disrupted_assembly->no_virion

References

Tmv-IN-9 in the Landscape of Anti-TMV Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Tmv-IN-9 and other antiviral agents against the Tobacco Mosaic Virus (TMV). While field trial data for this compound is not yet publicly available, this document synthesizes existing laboratory findings for this compound and contrasts them with established field performance of alternatives, alongside other emerging solutions.

Executive Summary

This compound, a novel antiviral candidate, has demonstrated promising activity against Tobacco Mosaic Virus (TMV) in preclinical evaluations. Laboratory studies reveal its mechanism of action, which involves the disruption of viral particle integrity. In the absence of field validation, this guide places this compound in context with existing and experimental anti-TMV solutions, most notably Ningnanmycin, a commercially available biopesticide with extensive field trial data. This comparison aims to equip researchers with a baseline for evaluating this compound's potential and to highlight the critical need for future field studies.

Data Presentation: Quantitative Comparison of Anti-TMV Agents

The following tables summarize the available quantitative data for this compound and its alternatives. It is crucial to note that the data for this compound is derived from laboratory-based assays, which may not directly translate to field efficacy.

Table 1: In Vitro and In Vivo Efficacy of this compound

CompoundAssay TypeMetricValueSource
This compound (compound A6)Inactivation AssayEC5062.8 µg/mL[1]
This compound (compound A6)Binding Assay (to TMV Coat Protein)Binding Affinity (Kd)1.862 µM[1]

Table 2: Field Trial Efficacy of Ningnanmycin Against TMV

FormulationCropEfficacySource
8% Soluble Liquid (SL)TobaccoUp to 100% control[1]

Table 3: Efficacy of Other Investigational Anti-TMV Agents

Agent/CompoundTypeAssay/Study ConditionEfficacy/ResultSource
Pyrazole Amide Derivatives (e.g., compound 3p)Synthetic CompoundIn vivo bioassayPotent activity, comparable or slightly higher than Ningnanmycin[2]
Streptomyces cellulosae isolate Actino 48Biocontrol AgentGreenhouse study on tomato53.8% reduction in TMV accumulation[3]
LentinanNatural MetaboliteLaboratory study58.7% TMV inhibition at 10 µg/mL[4]
Isobavachalcone (IBC)Natural ProductGreenhouse study on tobaccoAlleviated negative impacts of TMV on photosynthesis[5]
ε-Poly-l-lysineMicrobial MetaboliteLaboratory studySignificant protective and curative activity[6]
ChelerythrineAlkaloid from Chelidonium majusIn vitro assay72.67% inactivation effect at 0.5 mg/mL[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro and In Vivo Laboratory Assays for Anti-TMV Activity (General Protocol)

This protocol outlines a general methodology for the initial screening of anti-TMV compounds, similar to the likely procedures used for this compound.

  • Virus Purification: TMV is propagated in a host plant (e.g., Nicotiana tabacum L.) and purified from infected leaf tissue using methods such as Gooding's method, which involves differential centrifugation and precipitation.

  • Inactivation Assay: The purified virus is incubated with various concentrations of the test compound for a set period. The mixture is then inoculated onto the leaves of a local lesion host plant (e.g., Nicotiana glutinosa). The number of local lesions is counted after a few days, and the inhibition rate is calculated relative to a control group treated with a solvent.

  • Curative Assay: Host plants are first inoculated with TMV. After a specified time (e.g., 24 hours), the test compound is applied to the infected leaves. The development of symptoms and viral load are monitored over time and compared to an untreated control group.

  • Protective Assay: The test compound is applied to the leaves of the host plant prior to TMV inoculation. After a set period, the treated leaves are inoculated with TMV. The level of protection is assessed by observing symptoms and measuring viral accumulation compared to a control group.

  • Binding Assays: Techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) can be used to quantify the binding affinity between the test compound and the TMV coat protein.

Field Trial Protocol for TMV Control (Based on Ningnanmycin Studies)

This protocol describes a typical field trial to evaluate the efficacy of an anti-TMV agent under agricultural conditions.

  • Trial Site Selection: A field with a history of TMV incidence is chosen. The trial is designed with a randomized complete block design with multiple replicates for each treatment.

  • Treatments: Treatments include different concentrations or formulations of the test agent (e.g., Ningnanmycin 8% SL), a positive control (another registered antiviral agent, if available), and a negative control (water or formulation blank).

  • Application: The treatments are applied as a foliar spray at specified growth stages of the crop (e.g., tobacco) and at regular intervals. Application is typically performed to the point of runoff.

  • Inoculation (if necessary): In some trials, plants are artificially inoculated with a known strain of TMV to ensure uniform disease pressure.

  • Data Collection: Disease incidence and severity are recorded at regular intervals throughout the growing season. This can involve visual assessment of symptoms (e.g., mosaic, stunting) and laboratory-based quantification of the virus (e.g., ELISA, RT-qPCR).

  • Yield and Quality Assessment: At the end of the season, crop yield and quality parameters are measured to determine the economic benefit of the treatment.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the evaluation of anti-TMV agents.

TMV_Inhibition_Pathway cluster_TmvIN9 This compound Mechanism TmvIN9 This compound TMV_CP TMV Coat Protein TmvIN9->TMV_CP Binds to TMV_Particle Intact TMV Particle TmvIN9->TMV_Particle Destroys Integrity Disrupted_Particle Disrupted TMV Particle TMV_Particle->Disrupted_Particle Infection_Blocked Infection Blocked Disrupted_Particle->Infection_Blocked

Caption: Proposed mechanism of action for this compound against TMV.

Experimental_Workflow cluster_Lab Laboratory Evaluation cluster_Field Field Validation Virus_Purification TMV Purification In_Vitro_Assay In Vitro Assays (Inactivation, Binding) Virus_Purification->In_Vitro_Assay Greenhouse_Study Greenhouse Studies (Protective, Curative) Virus_Purification->Greenhouse_Study Efficacy_Data Preliminary Efficacy Data In_Vitro_Assay->Efficacy_Data Greenhouse_Study->Efficacy_Data Field_Trial_Design Field Trial Design Efficacy_Data->Field_Trial_Design Promising candidates proceed to field trials Treatment_Application Treatment Application Field_Trial_Design->Treatment_Application Data_Collection Data Collection (Disease Severity, Yield) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Field_Efficacy Validated Field Efficacy Statistical_Analysis->Field_Efficacy

References

Comparative Guide to the Mode of Action of Tmv-IN-9 and Other Anti-TMV Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the peer-reviewed, validated mode of action of the antiviral agent Tmv-IN-9 with other notable compounds targeting the Tobacco Mosaic Virus (TMV). The information is intended to assist researchers and professionals in drug development in understanding the mechanisms, efficacy, and experimental validation of these antiviral compounds.

Overview of Compared Anti-TMV Agents

This comparison focuses on this compound and a selection of alternative compounds with reported anti-TMV activity. The alternatives were chosen based on their different modes of action, providing a broad overview of strategies to combat TMV.

  • This compound (Compound A6): A ferulic acid dimer that directly targets the TMV virion.

  • Ningnanmycin: A commercialized cytosine nucleoside peptide antibiotic with a dual mode of action.

  • Limonene: A natural monoterpene that primarily acts by inducing the host plant's defense mechanisms.

  • Antofine (ATF): A phenanthroindolizidine alkaloid.

  • Dufulin (DFL): A novel synthetic compound that stimulates the plant's immune system.

Comparative Analysis of Modes of Action

The primary distinction between these antiviral agents lies in their therapeutic strategy: direct viral inhibition versus induction of host resistance.

This compound and Ningnanmycin exhibit direct antiviral activity by physically interacting with viral components. This compound binds to the TMV coat protein (CP), leading to the destruction of the viral particle's integrity and inhibiting its self-assembly[1]. Similarly, Ningnanmycin binds to the TMV CP, causing the disassembly of the coat protein discs into monomers and thus preventing the formation of new, infectious virions.

In contrast, Limonene and Dufulin function by activating the plant's innate immune system. Limonene triggers a hypersensitive response (HR) and induces Systemic Acquired Resistance (SAR) by activating the salicylic (B10762653) acid (SA) signaling pathway[2][3]. This leads to the upregulation of defense-related genes and enzymes, preparing the plant to fight off the viral infection. Dufulin also activates SAR in plants, although its precise molecular targets within the host are a subject of ongoing research.

Antofine has been suggested to exert its antiviral effect by binding to the origin of assembly on the TMV RNA, thereby interfering with the initiation of virus assembly.

The following diagram illustrates the distinct modes of action:

cluster_direct Direct Viral Inhibition cluster_host Host-Mediated Resistance Tmv_IN_9 This compound TMV_CP TMV Coat Protein (CP) Tmv_IN_9->TMV_CP Binds to Virion_Assembly Virion Self-Assembly Tmv_IN_9->Virion_Assembly Ningnanmycin_direct Ningnanmycin (Direct Action) Ningnanmycin_direct->TMV_CP Binds to Ningnanmycin_direct->Virion_Assembly TMV_CP->Virion_Assembly Required for Infection Infection Virion_Assembly->Infection Leads to Limonene Limonene Plant_Immunity Plant Immune System (SAR/SA Pathway) Limonene->Plant_Immunity Induces Ningnanmycin_host Ningnanmycin (Host Induction) Ningnanmycin_host->Plant_Immunity Induces Dufulin Dufulin Dufulin->Plant_Immunity Induces Antiviral_State Antiviral State Plant_Immunity->Antiviral_State Antiviral_State->Infection

Fig. 1: Modes of action of anti-TMV compounds.

Quantitative Performance Comparison

The following table summarizes the quantitative data on the antiviral efficacy of the compared compounds. It is important to note that experimental conditions can vary between studies, which may affect direct comparability.

CompoundParameterValueConcentrationReference
This compound (A6) Inactivation EC5062.8 µg/mL-[1]
Binding Affinity (Kd) to TMV-CP1.862 µM-[1]
Ningnanmycin Curative Activity51.2% inhibition500 µg/mL
Protective Activity56.0% inhibition500 µg/mL
Inactivation EC50Varies (e.g., 271.3 µg/mL)-
Limonene Protective Activity84.93% inhibition800 µg/mL[2][3]
Inactivation Activity59.28% inhibition800 µg/mL[2][3]
Curative Activity58.89% inhibition800 µg/mL[2][3]
Induction Activity60.59%800 µg/mL[2][3]
Antofine (ATF) Inactivation Effect42.7% inhibition500 µg/mL
Curative Effect46.0% inhibition500 µg/mL
Protective Effect45.5% inhibition500 µg/mL
Dufulin (DFL) Protective ActivityEC50 reported but value varies-

Key Experimental Protocols

The validation of the modes of action and the quantitative data presented above rely on a set of key experimental protocols. The following sections provide an overview of these methodologies.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

This common method is used to assess the protective, curative, and inactivation effects of a compound on TMV infection in a host plant, typically Nicotiana glutinosa or Nicotiana tabacum.

Protocol Overview:

  • Virus Purification: TMV is purified from systemically infected host plants.

  • Plant Preparation: Healthy host plants at the 6-8 leaf stage are selected.

  • Inoculation and Treatment:

    • Protective Assay: The compound is applied to one half of a leaf, and a control solution to the other half. After a set time (e.g., 12-24 hours), the entire leaf is inoculated with TMV.

    • Curative Assay: The entire leaf is first inoculated with TMV. After a set time (e.g., 24 hours), the compound is applied to one half of the leaf and a control solution to the other.

    • Inactivation Assay: The compound is mixed with the TMV inoculum before being applied to one half of a leaf. A mixture of the control solution and TMV is applied to the other half.

  • Lesion Counting: After 3-4 days, the number of local lesions on each half of the leaf is counted.

  • Data Analysis: The percent inhibition is calculated based on the reduction in lesion numbers on the treated half compared to the control half.

start Start plant_prep Prepare Host Plants (e.g., N. glutinosa) start->plant_prep treatment_decision Select Assay Type plant_prep->treatment_decision protective Protective Assay: 1. Apply Compound 2. Inoculate with TMV treatment_decision->protective Protective curative Curative Assay: 1. Inoculate with TMV 2. Apply Compound treatment_decision->curative Curative inactivation Inactivation Assay: 1. Mix Compound + TMV 2. Inoculate treatment_decision->inactivation Inactivation incubation Incubate Plants (3-4 days) protective->incubation curative->incubation inactivation->incubation lesion_count Count Local Lesions on each leaf half incubation->lesion_count data_analysis Calculate Percent Inhibition lesion_count->data_analysis end End data_analysis->end

Fig. 2: Workflow for the half-leaf antiviral assay.
Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique used to quantify the binding affinity between a compound and its target protein, such as this compound and the TMV coat protein.

Protocol Overview:

  • Protein Labeling: The purified TMV coat protein is labeled with a fluorescent dye.

  • Serial Dilution: The unlabeled compound (this compound) is serially diluted to create a range of concentrations.

  • Binding Reaction: A constant concentration of the fluorescently labeled protein is mixed with each dilution of the compound.

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this gradient is measured.

  • Data Analysis: Changes in the thermophoretic movement upon binding are used to calculate the dissociation constant (Kd), which indicates the binding affinity.

Transmission Electron Microscopy (TEM) for Virion Integrity

TEM is used to visualize the direct effect of a compound on the morphology and integrity of TMV particles.

Protocol Overview:

  • Sample Preparation: Purified TMV is incubated with the test compound (e.g., this compound) at a specific concentration for a defined period. A control sample with TMV and a buffer solution is also prepared.

  • Grid Preparation: A small drop of the sample is placed on a carbon-coated copper grid.

  • Negative Staining: The grid is stained with a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance the contrast of the virus particles.

  • Imaging: The grid is observed under a transmission electron microscope, and images of the virus particles are captured.

  • Analysis: The morphology of the treated virus particles is compared to the untreated control to assess for any damage, aggregation, or disassembly.

Conclusion

This compound is a potent anti-TMV agent with a validated mode of action involving the direct inhibition of viral self-assembly through binding to the coat protein. This mechanism is distinct from host-mediated resistance inducers like Limonene and Dufulin, and shares similarities with the direct action of Ningnanmycin. The quantitative data indicates that this compound has a strong binding affinity and effective inactivation concentration. The choice of an antiviral agent for research or development purposes will depend on the desired therapeutic strategy, with this compound representing a promising candidate for direct-acting antiviral development. Further comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of these different modes of action.

References

Safety Operating Guide

Proper Disposal Procedures for Tmv-IN-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling Tmv-IN-9 for any procedure, including disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin contact with the compound.
Eye Protection Chemical splash goggles or a full-face shield.To protect the eyes from dust, aerosols, or splashes.
Body Protection A disposable, moisture-resistant, long-sleeved lab coat or gown with cuffs.To protect personal clothing and skin from contamination.
Respiratory Protection An approved respirator (e.g., N95 or higher) should be used if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood.To prevent inhalation of the compound.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be conducted systematically to ensure safety and regulatory compliance. Never dispose of this compound or its contaminated waste in regular trash or down the drain.

  • Decontamination of Solutions: If this compound is in a liquid solution, it should be treated as a chemical waste. If institutional procedures permit, and the solvent is compatible, chemical deactivation may be an option. However, the primary and recommended method is collection for hazardous waste disposal.

  • Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, tubes, flasks, and gloves.

    • Spill cleanup materials.

  • Waste Containment:

    • Solid Waste: Place all solid waste, including contaminated PPE, into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be sealed to prevent the escape of any dust or residues.

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, shatter-resistant, and leak-proof container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), the CAS number (412315-55-0), and the approximate concentration and volume.

  • Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Decontamination of Work Surfaces and Equipment: All surfaces and non-disposable equipment that have come into contact with this compound should be thoroughly decontaminated. A recommended procedure is to first wipe surfaces with a detergent solution, followed by a suitable disinfectant such as 70% ethanol (B145695) or a 10% bleach solution, ensuring to rinse with water afterward to prevent corrosion.[3][4][5][6][7] Always consult equipment manuals for compatibility with cleaning agents.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE as outlined in the table above.

  • Contain the Spill:

    • For powdered compound, gently cover with an absorbent material to avoid raising dust.

    • For solutions, absorb with a suitable inert material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Clean the Area: Work from the outer edge of the spill towards the center. Use a dedicated chemical spill kit if available.

  • Dispose of Cleanup Materials: All materials used for spill cleanup are considered hazardous waste and must be disposed of according to the protocol in Section 2.

  • Report the Incident: Document and report the spill to the laboratory supervisor and the institution's EHS department as per institutional policy.

Experimental Protocol Context: In Vitro TMV Inhibition Assay

To provide a practical context for waste generation, the following is a generalized protocol for an experiment that might utilize this compound.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against Tobacco Mosaic Virus in a plant leaf model.

Methodology:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of final concentrations for testing.

  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a standardized preparation of TMV.

  • Application of this compound: The prepared this compound solutions are applied to the inoculated leaves. Control leaves are treated with the solvent alone.

  • Incubation: The plants are incubated under controlled conditions to allow for virus replication and lesion formation.

  • Data Collection: The number and size of local lesions on the leaves are quantified to determine the extent of virus inhibition at each this compound concentration.

  • Waste Generation: All materials used in this experiment, including pipette tips, microcentrifuge tubes, dilution plates, and any leftover this compound solutions, are considered contaminated and must be disposed of as hazardous chemical waste following the procedures outlined above.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound and the general workflow for handling this compound in a laboratory setting.

Tmv_IN_9_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated PPE, consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, experimental solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, scalpels) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container (Solid) solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by EHS or Licensed Waste Contractor storage->disposal

Caption: Disposal decision workflow for this compound waste.

Tmv_IN_9_Handling_Workflow General Laboratory Handling Workflow for this compound start Start: Experiment with this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe handling Handle this compound in a Certified Chemical Fume Hood ppe->handling experiment Perform Experimental Procedures handling->experiment waste_gen Generate this compound Contaminated Waste experiment->waste_gen decon Decontaminate Work Surfaces and Equipment waste_gen->decon dispose Dispose of Waste Following Established Protocol decon->dispose

Caption: General handling workflow for this compound in the laboratory.

References

Essential Safety and Handling Protocols for Tmv-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Tmv-IN-9 based on general laboratory safety principles for research chemicals with unknown hazard profiles. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are intended to supplement, not replace, a formal risk assessment and the specific instructions provided by the chemical supplier. Researchers, scientists, and drug development professionals should always consult the supplier for detailed safety information before handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure to a compound with unknown toxicity.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Protection Type Personal Protective Equipment Purpose Application/Use Case
Body Protection Flame-resistant lab coatProtects skin and clothing from splashes and spills.[2][3]Required at all times when in the laboratory where this compound is handled.
Eye and Face Protection Safety glasses with side shieldsMinimum eye protection from flying particles and minor splashes.[4]Required for all activities in the laboratory.
Chemical splash gogglesProvides a seal around the eyes to protect against significant chemical splashes.[3]Recommended when handling stock solutions or larger volumes (>1 liter) of this compound solutions.
Face shield (worn over goggles)Protects the entire face from splashes of hazardous liquids.Recommended when there is a high risk of splashing, such as during the preparation of concentrated solutions or when handling larger quantities.
Hand Protection Nitrile glovesProvides a barrier against skin contact with the chemical.Required for all handling of this compound. For chemicals with unknown skin absorption hazards, consider double-gloving.
Respiratory Protection N95 respirator or higherProtects against inhalation of aerosols or fine powders.Recommended when handling this compound as a powder or when there is a potential for aerosol generation.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.Required at all times in the laboratory.

Operational Plan for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Conduct Risk Assessment B Assemble Required PPE A->B C Prepare Work Area in a Fume Hood B->C D Weigh/Measure this compound C->D Begin Handling E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G Experiment Complete H Segregate and Label Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Figure 1. Workflow for the safe handling of this compound.
  • Risk Assessment and Preparation:

    • Before any new procedure, perform a thorough risk assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable liners.

  • Handling and Experimentation:

    • When handling this compound in its solid form, use a chemical fume hood to prevent inhalation of any fine powders.

    • For preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

    • Clearly label all containers with the chemical name, concentration, date, and your initials.

    • Conduct all experimental procedures within the fume hood.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Segregate waste as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Solid Waste (Contaminated PPE, liners) D Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Unused solutions, rinsates) E Labeled Hazardous Liquid Waste Container B->E C Sharps Waste (Needles, contaminated glassware) F Puncture-Resistant Sharps Container C->F G Arrange for Hazardous Waste Pickup D->G E->G F->G

Figure 2. Logical flow for the disposal of this compound waste.
  • Waste Characterization: Since the specific hazards of this compound are unknown, all waste generated should be treated as hazardous.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, disposable lab coats, and absorbent liners, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and rinsates, in a compatible, leak-proof, and clearly labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Dispose of any contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container.

  • Final Disposal:

    • Store all waste containers in a designated satellite accumulation area.

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of chemical waste down the drain or in the regular trash.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.